(S)-1-Boc-2-Methyl-[1,4]diazepane
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
tert-butyl (2S)-2-methyl-1,4-diazepane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-9-8-12-6-5-7-13(9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUHWSHGYILARO-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCCN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNCCCN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679416 | |
| Record name | tert-Butyl (2S)-2-methyl-1,4-diazepane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1035226-84-6 | |
| Record name | tert-Butyl (2S)-2-methyl-1,4-diazepane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic Data and Analysis of (S)-1-Boc-2-Methyl-diazepane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the chiral building block, (S)-1-Boc-2-methyl-diazepane. This compound is of significant interest in medicinal chemistry and drug development. The following sections present its characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.
Spectroscopic Data Summary
The empirical formula for (S)-1-Boc-2-methyl-diazepane is C₁₁H₂₂N₂O₂ with a molecular weight of 214.30 g/mol .[1][2][3][4] The following tables summarize the key spectroscopic data obtained for this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data for (S)-1-Boc-2-Methyl-diazepane
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 3.60 - 3.54 | m | - | 2H | N-CH₂ (diazepane ring) |
| 3.17 | ddd | 14.0, 7.7, 5.8 | 1H | N-CH (diazepane ring) |
| 2.97 | ddd | 14.0, 4.6, 4.6 | 1H | N-CH (diazepane ring) |
| 2.79 - 2.70 | m | - | 1H | N-CH₂ (diazepane ring) |
| 2.68 - 2.60 | m | - | 1H | N-CH₂ (diazepane ring) |
| 2.49 - 2.42 | m | - | 1H | CH (diazepane ring) |
| 1.78 - 1.69 | m | - | 1H | CH₂ (diazepane ring) |
| 1.63 - 1.53 | m | - | 1H | CH₂ (diazepane ring) |
| 1.40 | s | - | 9H | C(CH₃)₃ (Boc) |
| 0.94 | d | 6.3 | 3H | CH-CH₃ |
Data obtained in DMSO-d₆ at 100 °C.[2]
Table 2: Predicted ¹³C NMR Data for (S)-1-Boc-2-Methyl-diazepane
| Chemical Shift (δ) ppm | Assignment |
| 155.0 - 156.0 | C=O (Boc) |
| 78.5 - 79.5 | C (CH₃)₃ (Boc) |
| 55.0 - 60.0 | CH-N (diazepane ring) |
| 45.0 - 55.0 | N-CH₂ (diazepane ring) |
| 30.0 - 40.0 | CH₂ (diazepane ring) |
| 28.4 | C(C H₃)₃ (Boc) |
| 15.0 - 20.0 | CH-C H₃ |
Infrared (IR) Spectroscopy
Table 3: Characteristic IR Absorption Bands for (S)-1-Boc-2-Methyl-diazepane
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3300 | Medium, sharp | N-H Stretch (secondary amine) |
| 2975 - 2850 | Strong | C-H Stretch (alkane) |
| 1690 - 1670 | Strong | C=O Stretch (carbamate) |
| 1470 - 1450 | Medium | C-H Bend (CH₂) |
| 1390 - 1365 | Medium | C-H Bend (gem-dimethyl of Boc) |
| 1250 - 1150 | Strong | C-N Stretch, C-O Stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for (S)-1-Boc-2-Methyl-diazepane
| m/z | Interpretation |
| 215.17 | [M+H]⁺ (Calculated for C₁₁H₂₃N₂O₂⁺: 215.1754) |
| 159.13 | [M - C₄H₈]⁺ or [M - 56]⁺ (Loss of isobutylene from Boc group) |
| 115.12 | [M - Boc]⁺ |
| 57.07 | [C₄H₉]⁺ (tert-Butyl cation) |
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of (S)-1-Boc-2-methyl-diazepane are provided below.
NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: 400 MHz (or higher) NMR spectrometer.
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of (S)-1-Boc-2-methyl-diazepane in 0.6-0.8 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, spectral width of 12-16 ppm, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 512-2048 scans, spectral width of 200-250 ppm, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C; DMSO-d₆: δ 2.50 for ¹H, δ 39.52 for ¹³C).
IR Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.
Procedure:
-
Sample Preparation: As (S)-1-Boc-2-methyl-diazepane is an oil at room temperature, the spectrum can be obtained as a neat thin film.
-
Data Acquisition:
-
Place a drop of the neat sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the sample directly onto the ATR crystal.
-
Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: Perform a background subtraction using a spectrum of the clean, empty sample holder.
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: Mass spectrometer with an Electrospray Ionization (ESI) source.
Procedure:
-
Sample Preparation: Prepare a dilute solution of (S)-1-Boc-2-methyl-diazepane (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in positive ion mode.
-
Typical ESI source parameters: spray voltage of 3-5 kV, capillary temperature of 200-300 °C.
-
Scan a mass range of m/z 50-500.
-
-
Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak ([M+H]⁺) and major fragment ions.
Workflow Diagram
The following diagram illustrates the general workflow for the spectroscopic analysis of (S)-1-Boc-2-methyl-diazepane.
References
- 1. (S)-tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate | C11H22N2O2 | CID 29981001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (S)-1-BOC-2-METHYL-[1,4]DIAZEPANE | 194032-32-1 [chemicalbook.com]
- 3. (S)-tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate [cymitquimica.com]
- 4. 1-Boc-2-methyl-[1,4]diazepane AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Physical and chemical properties of (S)-1-Boc-2-Methyl-diazepane
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-Boc-2-Methyl-diazepane, also known as (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its structural motif, a diazepane ring, is a privileged scaffold found in numerous biologically active molecules. The presence of the Boc (tert-butyloxycarbonyl) protecting group on one of the nitrogen atoms allows for selective functionalization at the other nitrogen, making it a valuable intermediate in the synthesis of complex drug candidates. This document provides a comprehensive overview of the physical and chemical properties, synthesis, and analysis of (S)-1-Boc-2-Methyl-diazepane.
Chemical and Physical Properties
(S)-1-Boc-2-Methyl-diazepane is typically a yellow, oily substance, although it can also be found as an off-white to gray-brown crystalline powder or chunks.[1] Its properties are summarized in the tables below.
Identity
| Identifier | Value |
| Chemical Name | (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate |
| Common Name | (S)-1-Boc-2-Methyl-diazepane |
| Synonyms | (S)-Hexahydro-3-methyl-1H-1,4-diazepine-1-carboxylic acid tert-butyl ester, Hexahydro-2(S)-methyl-4-(t-butoxycarboxyl)-1,4-diazepine |
| CAS Number | 194032-32-1[2][3][4][5], 1035226-84-6[6][7][8] |
| Molecular Formula | C₁₁H₂₂N₂O₂[4][6] |
| Molecular Weight | 214.31 g/mol [6] |
| SMILES | CC1CNCCCN1C(=O)OC(C)(C)C |
| InChI Key | FPUHWSHGYILARO-UHFFFAOYSA-N |
Physicochemical Properties
| Property | Value |
| Appearance | Yellow oil[1] or off-white to gray-brown crystalline powder/chunks[1] |
| Boiling Point | 288 °C[3], 111 °C / 1.5 mmHg[1] |
| Density | 0.980 g/cm³[3] |
| Melting Point | 72-74 °C (lit.) |
| Solubility | Soluble in Chloroform, DMSO |
| Optical Rotation | [α]²⁵/D +8.69° (c=1 in CHCl₃) |
| pKa (Predicted) | 10.42 ± 0.40 |
Experimental Protocols
Synthesis of (S)-1-Boc-2-Methyl-diazepane
A common synthetic route to (S)-1-Boc-2-Methyl-diazepane involves the deprotection of a nosyl-protected precursor followed by purification.[2]
Step 1: Deprotection of the Nosyl Group
-
Reaction Setup: Dissolve tert-Butyl (S)-3-methyl-4-((2-nitrophenyl)sulfonyl)-1,4-diazepane-1-carboxylate (2.60 kg, 6.51 mol) in acetonitrile (20 L).
-
Addition of Base: Add potassium carbonate (1.79 kg, 13.0 mol) to the solution.
-
Thiol Addition: Slowly add benzothiophenol (2.15 kg, 19.5 mol) to the mixture while maintaining the internal temperature at or below 20 °C over a period of 6 hours.
-
Reaction Monitoring: Stir the reaction mixture at 20 °C for 18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) to confirm the complete consumption of the starting material.
-
Workup:
-
Filter the reaction mixture to remove insoluble materials.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the concentrated residue in ice water and adjust the pH to 3 with 2N hydrochloric acid.
-
Wash the aqueous layer with ethyl acetate.
-
Basify the aqueous layer to pH 9 with potassium carbonate.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a yellow oil.[2]
-
Yield: 1.20 kg (85.7% yield) of the target product.[2]
Purification
The crude (S)-1-Boc-2-Methyl-diazepane can be purified by standard techniques such as flash chromatography.
-
Column Preparation: Prepare a silica gel column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the column.
-
Elution: Elute the column with a suitable solvent system, typically a gradient of ethyl acetate in hexanes.
-
Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Analysis
The purity and identity of the synthesized compound can be confirmed by various analytical methods.
-
Gas Chromatography (GC): To determine the chemical purity. A typical purity for the synthesized product is reported to be 97.5%.[2]
-
Chiral High-Performance Liquid Chromatography (HPLC): To determine the optical purity (enantiomeric excess). The optical purity has been reported to be 99.9% ee after conversion to a methylsilyl chloride derivative.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure.
-
¹H NMR (DMSO-d₆, 100 °C): δ 0.94 (d, J = 6.3 Hz, 3H), 1.40 (s, 9H), 1.53-1.63 (m, 1H), 1.69-1.78 (m, 1H), 2.42-2.49 (m, 1H), 2.60-2.68 (m, 1H), 2.70-2.79 (m, 1H), 2.97 (ddd, J = 14.0, 4.6, 4.6 Hz, 1H), 3.17 (ddd, J = 14.0, 7.7, 5.8 Hz, 1H), 3.54 (ddd, J = 14.0, 6.3, 5.8 Hz, 1H), 3.60 (dd, J = 14.0, 4.6 Hz, 1H).[2]
-
Experimental Workflows
The following diagrams illustrate the synthesis and purification workflow for (S)-1-Boc-2-Methyl-diazepane.
References
- 1. (S)-1-BOC-2-METHYL-[1,4]DIAZEPANE CAS-no-194032-32-1 - Career Henan Chemical Co. [coreychem.com]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. EP2818463A1 - Production method of 1,4-diazepane derivatives - Google Patents [patents.google.com]
- 4. scbt.com [scbt.com]
- 5. This compound | 194032-32-1 [chemicalbook.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
(S)-1-Boc-2-Methyl-diazepane mechanism of action in biological systems
Executive Summary
This document addresses the request for an in-depth technical guide on the mechanism of action of the compound (S)-1-Boc-2-Methyl-diazepane in biological systems. Following a comprehensive search of scientific literature, patent databases, and chemical registries, it has been determined that there is no publicly available scientific research detailing the biological mechanism of action for this specific compound.
(S)-1-Boc-2-Methyl-diazepane is consistently cataloged by chemical suppliers as a synthetic building block or an intermediate used in organic and medicinal chemistry for the synthesis of more complex molecules. While one commercial vendor suggests the compound has "potential antibiotic and chemotheraputic properties," there is no empirical data, peer-reviewed studies, or patent literature available to substantiate this claim.
Consequently, the core requirements for this technical guide—including the presentation of quantitative data, detailed experimental protocols, and visualizations of signaling pathways—cannot be fulfilled due to the absence of foundational research on the biological activity of (S)-1-Boc-2-Methyl-diazepane.
Current Status of (S)-1-Boc-2-Methyl-diazepane in Scientific Literature
Extensive searches for "(S)-1-Boc-2-Methyl-diazepane" and its associated CAS number (1035226-84-6) did not yield any publications describing its pharmacological properties, biological targets, or effects on cellular pathways. The compound is primarily referenced in the catalogs of chemical manufacturers. These sources confirm its identity as a homopiperazine derivative and a building block for organic synthesis.
The lack of published data indicates that (S)-1-Boc-2-Methyl-diazepane has likely not been the subject of biological investigation, or any such research has not been made public. It is common for novel chemical entities to be synthesized and sold as intermediates before their biological activities are explored and published.
General Biological Activities of Diazepane Derivatives
While no specific information exists for (S)-1-Boc-2-Methyl-diazepane, the broader class of diazepane derivatives is known to exhibit a wide range of biological activities. It is important to note that the specific substitutions on the diazepane ring system critically determine the pharmacological profile. Therefore, the activities of other diazepanes cannot be directly extrapolated to the subject compound.
For context, some well-studied classes of diazepane derivatives include:
-
Benzodiazepines: This prominent class of diazepane-containing compounds, which includes drugs like Diazepam, primarily acts as positive allosteric modulators of the GABA-A receptor. This interaction enhances the effect of the neurotransmitter GABA, leading to sedative, anxiolytic, anticonvulsant, and muscle relaxant properties.
-
Orexin Receptor Antagonists: Certain diazepane derivatives have been developed as antagonists of orexin receptors, which are involved in regulating the sleep-wake cycle.
-
TASK Channel Inhibitors: Some bridged 1,4-diazepane derivatives have been investigated as inhibitors of TASK-1 and TASK-3 potassium channels, with potential applications in treating respiratory disorders.
-
Anticancer Agents: Research has explored various homopiperazine and diazepane derivatives for their potential cytotoxic activity against cancer cell lines.
Without experimental data, it is impossible to determine if (S)-1-Boc-2-Methyl-diazepane shares any of these mechanisms or possesses a novel mode of action.
Data Presentation, Experimental Protocols, and Visualizations
As no quantitative biological data, experimental methodologies, or identified signaling pathways for (S)-1-Boc-2-Methyl-diazepane are available in the public domain, the following sections cannot be completed:
-
Quantitative Data Summary: No binding affinities (Ki, Kd), potency values (IC50, EC50), or efficacy data have been published.
-
Experimental Protocols: No descriptions of relevant assays (e.g., binding assays, functional assays, in vivo studies) for this compound are available.
-
Signaling Pathway and Workflow Diagrams: Without an identified biological target or pathway, no diagrams can be generated.
Conclusion and Future Directions
The request for an in-depth technical guide on the mechanism of action of (S)-1-Boc-2-Methyl-diazepane cannot be fulfilled at this time due to a complete lack of publicly available biological data. The compound is currently characterized as a chemical intermediate for synthesis.
For researchers interested in the potential biological activities of this molecule, the following steps would be necessary:
-
Initial Screening: The compound would need to be subjected to a broad panel of in vitro screening assays to identify any potential interactions with known biological targets (e.g., receptors, enzymes, ion channels).
-
Target Identification and Validation: If activity is observed, further studies would be required to identify the specific molecular target(s) and validate the interaction.
-
Mechanism of Action Studies: Once a target is validated, detailed biochemical and cellular assays would be needed to elucidate the precise mechanism by which (S)-1-Boc-2-Methyl-diazepane exerts its effects.
-
In Vivo Studies: Should in vitro studies yield promising results, subsequent investigations in animal models would be necessary to understand its physiological effects, pharmacokinetics, and potential therapeutic applications.
Until such research is conducted and published, the mechanism of action of (S)-1-Boc-2-Methyl-diazepane in biological systems will remain unknown.
Potential therapeutic applications of (S)-1-Boc-2-Methyl-diazepane derivatives
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The diazepane ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The chiral intermediate, (S)-1-Boc-2-Methyl-diazepane, represents a versatile building block for the synthesis of a diverse range of derivatives with significant therapeutic potential. Its constrained seven-membered ring, coupled with the stereocenter at the 2-position, provides a unique three-dimensional architecture for probing biological targets. This technical guide explores the potential therapeutic applications of (S)-1-Boc-2-Methyl-diazepane derivatives, focusing on their development as orexin receptor antagonists, kallikrein 7 inhibitors, and cyclin-dependent kinase 9 (CDK9) inhibitors. We will delve into the synthesis, structure-activity relationships (SAR), and relevant biological assays for these classes of compounds, providing a comprehensive resource for researchers in the field.
Orexin Receptor Antagonists: A Novel Approach to Insomnia
The orexin system, comprising neuropeptides orexin-A and orexin-B and their receptors OX1R and OX2R, is a key regulator of wakefulness.[1] Antagonism of these receptors presents a promising strategy for the treatment of insomnia. The diazepane scaffold has been successfully incorporated into potent dual orexin receptor antagonists (DORAs), with suvorexant being a notable example approved for the treatment of insomnia.[2][3]
Synthesis of Diazepane-based Orexin Receptor Antagonauts
The synthesis of suvorexant and its analogs often utilizes a chiral diazepane intermediate. While the exact (S)-1-Boc-2-Methyl-diazepane is a specific starting material, the general synthetic strategies for analogous chiral diazepanes are highly relevant. A common approach involves the coupling of a protected chiral amino alcohol with a suitable nitrogen-containing fragment, followed by cyclization to form the diazepane ring.
A representative synthetic workflow for a chiral diazepane intermediate and its subsequent elaboration into a DORA is depicted below.
References
Technical Guide: Chiral Purity Analysis of (S)-1-Boc-2-Methyl-diazepane
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-Boc-2-Methyl-diazepane is a chiral building block of significant interest in pharmaceutical synthesis. The control of its enantiomeric purity is critical to ensure the stereochemical integrity, efficacy, and safety of the final active pharmaceutical ingredient (API). This technical guide provides an in-depth overview of the core principles and methodologies for the chiral purity analysis of (S)-1-Boc-2-Methyl-diazepane, with a primary focus on High-Performance Liquid Chromatography (HPLC). While specific, validated methods for this exact compound are not widely published, this guide synthesizes established strategies for the chiral separation of analogous N-Boc protected cyclic amines to provide a robust starting point for method development and validation.
The primary technique for determining the enantiomeric excess (e.e.) of (S)-1-Boc-2-Methyl-diazepane is chiral HPLC, which utilizes a chiral stationary phase (CSP) to differentiate between the two enantiomers. The choice of the appropriate CSP and mobile phase is paramount for achieving successful separation.
Core Concepts in Chiral HPLC Separation
The separation of enantiomers on a chiral stationary phase is achieved through the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. The differing stability of these complexes results in different retention times for the (S) and (R) enantiomers, allowing for their separation and quantification.
Several types of chiral stationary phases are commercially available and have demonstrated broad applicability for the separation of N-Boc protected compounds and cyclic amines. The most common and effective CSPs for this class of compounds are:
-
Polysaccharide-based CSPs: Derivatives of cellulose and amylose coated or immobilized on a silica support (e.g., Chiralcel® OD, OJ; Chiralpak® AD, AS, IA, IB, IC). These are versatile and widely used in both normal and reversed-phase modes.
-
Macrocyclic Glycopeptide-based CSPs: These include phases like vancomycin and teicoplanin (e.g., CHIROBIOTIC™ V, T). They are particularly effective for the separation of molecules containing amino and carboxyl groups and can be used in reversed-phase, polar organic, and normal-phase modes.
Proposed Experimental Protocol: Chiral HPLC Method
Based on the analysis of structurally similar compounds, a normal-phase HPLC method using a polysaccharide-based CSP is proposed as a primary approach for the chiral purity analysis of (S)-1-Boc-2-Methyl-diazepane. Normal-phase chromatography often provides better selectivity for N-Boc protected amines.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV detector.
-
Chiral Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or a similar amylose-based CSP.
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) with a basic additive. A typical starting composition is 90:10 (v/v) n-Hexane:IPA with 0.1% Diethylamine (DEA).
-
Sample Preparation: Dissolve approximately 1 mg of (S)-1-Boc-2-Methyl-diazepane in 1 mL of the mobile phase.
-
Standards: A racemic mixture of 1-Boc-2-Methyl-diazepane is required for method development and peak identification.
HPLC Parameters
The following table summarizes the recommended starting parameters for the chiral HPLC method.
| Parameter | Recommended Value |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane:Isopropanol:Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Method Development and Optimization Strategy
If the initial conditions do not provide adequate separation (resolution > 1.5), a systematic method development approach should be employed:
-
Vary the Alcohol Modifier: Change the ratio of n-Hexane to IPA (e.g., 95:5, 85:15). Increasing the IPA concentration will generally decrease retention times.
-
Try a Different Alcohol: Substitute IPA with ethanol.
-
Adjust the Basic Additive: Vary the concentration of DEA or try an alternative like triethylamine (TEA).
-
Screen Other Polysaccharide Columns: Evaluate other CSPs such as Chiralcel® OD-H, Chiralpak® AS-H, or immobilized phases like Chiralpak® IA or IB.
-
Consider Reversed-Phase: If normal-phase methods are unsuccessful, a reversed-phase method using a macrocyclic glycopeptide column (e.g., CHIROBIOTIC™ T) with a mobile phase of methanol or acetonitrile and a volatile buffer (e.g., ammonium acetate or formic acid) can be explored.
Data Presentation: Illustrative Quantitative Data
The following tables present illustrative data that could be expected from a successful chiral separation of (S)-1-Boc-2-Methyl-diazepane.
Table 1: Chromatographic Performance on a Chiralpak® AD-H Column
| Compound | Retention Time (min) | Tailing Factor | Theoretical Plates |
| (S)-1-Boc-2-Methyl-diazepane | 8.5 | 1.1 | 8500 |
| (R)-1-Boc-2-Methyl-diazepane | 10.2 | 1.2 | 8200 |
Table 2: Resolution and Enantiomeric Excess Calculation
| Parameter | Value |
| Resolution (Rs) | 2.1 |
| Area of (S)-enantiomer | 99.5 |
| Area of (R)-enantiomer | 0.5 |
| Enantiomeric Excess (% e.e.) | 99.0% |
Calculation: % e.e. = [ (Area_S - Area_R) / (Area_S + Area_R) ] x 100
Visualization of Workflows
Chiral HPLC Method Development Workflow
(S)-1-Boc-2-Methyl-diazepane as a building block in medicinal chemistry
An In-depth Technical Guide on (S)-1-Boc-2-Methyl-diazepane as a Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-1-Boc-2-methyl-diazepane is a chiral, seven-membered heterocyclic building block of significant interest in medicinal chemistry. Its pre-installed stereocenter and the presence of a Boc-protected amine offer versatile opportunities for the enantioselective synthesis of complex bioactive molecules. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and applications in drug discovery, with a particular focus on its role in the development of the Rho-kinase inhibitor, Ripasudil (K-115). This document also explores its potential in the synthesis of other therapeutic agents, including anticancer compounds and sigma receptor ligands. Detailed experimental protocols for its synthesis and its conversion to Ripasudil are provided, along with a summary of relevant quantitative data and visualizations of key signaling pathways.
Introduction
Chiral 1,4-diazepanes are considered privileged scaffolds in medicinal chemistry due to their conformational flexibility and ability to interact with a variety of biological targets.[1] The "(S)"-configuration at the C2 position of the diazepane ring allows for specific stereoselective interactions with target proteins, which is a critical aspect of modern drug design. The tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms provides stability and allows for selective deprotection and further functionalization during multi-step syntheses.[2] This makes (S)-1-Boc-2-methyl-diazepane a valuable intermediate for the construction of diverse and complex molecular architectures.[3][4]
Physicochemical Properties
A summary of the key physicochemical properties of (S)-1-Boc-2-methyl-diazepane is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 194032-32-1 | [2] |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [2] |
| Molecular Weight | 214.30 g/mol | [2] |
| Appearance | Yellow oil | [5] |
| Boiling Point | 288 °C | N/A |
| Density | 0.980 g/cm³ | N/A |
| Optical Rotation | [α]²⁰_D_ -8.82 (c=1, CHCl₃) | [6] |
| Purity | ≥97% | [3] |
Synthesis of (S)-1-Boc-2-Methyl-diazepane
The enantioselective synthesis of (S)-1-Boc-2-methyl-diazepane is crucial for its application in medicinal chemistry. A practical and scalable synthesis has been established, which is detailed below.[4]
Synthetic Scheme
A common synthetic route involves the use of a chiral starting material, such as (S)-(+)-2-amino-1-propanol, to introduce the desired stereochemistry. The synthesis typically involves nosyl protection, cyclization, and subsequent deprotection and Boc protection steps.
Experimental Protocol
Step 1: Synthesis of (S)-tert-Butyl 4-(2-nitrophenylsulfonyl)-3-methyl-1,4-diazepane-1-carboxylate
A detailed experimental protocol for a similar synthesis is outlined in a patent application.[5] To a solution of (S)-tert-Butyl 4-(2-nitrophenylsulfonyl)-3-methyl-1,4-diazepane-1-carboxylate (2.60 kg, 6.51 mol) in acetonitrile (20 L) is added potassium carbonate (1.79 kg, 13.0 mol). To the resulting reaction mixture is gradually added thiophenol (2.15 kg, 19.5 mol) at an internal temperature of 20°C or below over 6 hours, followed by stirring at 20°C for 18 hours. The reaction mixture is then worked up to yield the nosyl-protected intermediate.
Step 2: Deprotection and Boc Protection to yield (S)-1-Boc-2-methyl-diazepane
The nosyl group is subsequently removed, and the free amine is protected with a Boc group to afford the final product. The crude product is purified by column chromatography to yield (S)-1-Boc-2-methyl-diazepane as a yellow oil. The overall yield from (S)-(+)-2-amino-1-propanol is reported to be 45.2%, with a chemical purity of 97.5% (by GC) and an enantiomeric excess of 99.9%ee.[5]
Applications in Medicinal Chemistry
(S)-1-Boc-2-methyl-diazepane has proven to be a valuable building block in the synthesis of several biologically active compounds.
Synthesis of Ripasudil (K-115): A Rho-Kinase Inhibitor
The most prominent application of (S)-1-Boc-2-methyl-diazepane is in the synthesis of Ripasudil (K-115), a potent Rho-kinase (ROCK) inhibitor used for the treatment of glaucoma and ocular hypertension.[4][6]
4.1.1. Synthetic Scheme
The synthesis involves the coupling of (S)-1-Boc-2-methyl-diazepane with 4-fluoroisoquinoline-5-sulfonyl chloride, followed by deprotection of the Boc group.[7]
4.1.2. Experimental Protocol for the Synthesis of Ripasudil Hydrochloride
To a solution of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate (28.00g, 131mmol) and triethylamine (39.77g, 393mmol) in tetrahydrofuran (100ml) at 0°C, a solution of 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride (37.12g, 131mmol) in tetrahydrofuran (80ml) is added dropwise.[7] The reaction is stirred for two hours. After workup, the resulting oil, (S)-(-)-1-(4-fluoroquinolin-5-yl)sulfonyl-2-methyl-1,4-diazepane, is dissolved in methanol and treated with concentrated hydrochloric acid to crystallize Ripasudil Hydrochloride.[7] The reported yield is 97% with a purity of 99.99% and an ee value of 99.99%.[7]
4.1.3. Biological Activity of Ripasudil
Ripasudil is a potent inhibitor of ROCK1 and ROCK2. The quantitative biological data for Ripasudil is summarized in Table 2.
| Target | IC₅₀ | Reference |
| ROCK1 | 51 nM | N/A |
| ROCK2 | 19 nM | N/A |
4.1.4. Rho-Kinase Signaling Pathway
Ripasudil exerts its therapeutic effect by inhibiting the Rho-kinase signaling pathway, which plays a crucial role in regulating intraocular pressure. Below is a diagram of the Rho-kinase signaling pathway.
Caption: The Rho-Kinase Signaling Pathway and the inhibitory action of Ripasudil.
Potential as a Scaffold for Anticancer Agents
Derivatives of the 1,4-diazepane scaffold have been investigated for their potential as anticancer agents. While specific examples utilizing (S)-1-Boc-2-methyl-diazepane are not yet widely reported, the core structure is present in compounds showing cytotoxic activity. For instance, certain dibenzodiazepine derivatives have shown potent antitumor activity with IC₅₀ values in the sub-micromolar range.
4.2.1. Example of a Diazepane-Containing Anticancer Agent
A series of dibenzodiazepine derivatives bearing an N-methylpiperazine moiety have been synthesized and evaluated for their in vitro antiproliferative activity against various cancer cell lines.
| Compound | Cell Line | IC₅₀ (µM) |
| Dibenzodiazepine Derivative | BCAP37 (Breast) | 0.30 |
| SGC7901 (Gastric) | N/A | |
| HepG2 (Liver) | N/A | |
| HeLa (Cervical) | N/A | |
| HL-60 (Leukemia) | N/A |
4.2.2. Relevant Cancer Signaling Pathway
Many anticancer drugs target key signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK pathway. A simplified diagram of this pathway is shown below.
Caption: A simplified MAPK/ERK signaling pathway, a potential target for diazepane-based anticancer agents.
Application in the Synthesis of Sigma Receptor Ligands
The 1,4-diazepane scaffold has also been employed in the development of ligands for sigma (σ) receptors, which are implicated in various neurological disorders.[2][8]
4.3.1. Biological Activity of Diazepane-based Sigma Receptor Ligands
A series of diazepane-containing derivatives have been synthesized and evaluated for their affinity to σ₁ and σ₂ receptors.
| Compound | σ₁ Receptor Kᵢ (nM) | σ₂ Receptor Kᵢ (nM) |
| Benzofuran-diazepane derivative 2c | 1.5 | 13.5 |
| Quinoline-diazepane derivative 2d | 5.3 | 20.1 |
4.3.2. GABAergic Signaling Pathway
While sigma receptors are distinct from GABA receptors, the development of CNS-active compounds often involves consideration of the major inhibitory neurotransmitter system, the GABAergic system. A simplified diagram of a GABAergic synapse is presented below.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. API SYNTHESIS INTERNATIONAL: Ripasudil hydrochloride hydrate 塩酸塩水和物 , リパスジル [apisynthesisint.blogspot.com]
- 7. Ripasudil Hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 8. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Substituted 1,4-Diazepanes
For Researchers, Scientists, and Drug Development Professionals
The 1,4-diazepane motif, a seven-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4, represents a cornerstone in medicinal chemistry. Its journey from a simple heterocyclic compound to a "privileged scaffold" in modern drug discovery is a testament to its remarkable versatility and therapeutic potential. This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of substituted 1,4-diazepanes, offering valuable insights for researchers engaged in the development of novel therapeutics.
A Tale of Two Scaffolds: From Homopiperazine to Benzodiazepines and Beyond
The story of substituted 1,4-diazepanes unfolds along two parallel, yet interconnected, historical paths. The simpler, non-annulated 1,4-diazepane core, first reported in 1899 and historically referred to as "homopiperazine," laid the fundamental groundwork.[1][2] Early investigations focused on the synthesis and basic chemical properties of this novel heterocyclic system.
However, it was the serendipitous discovery of the anxiolytic properties of chlordiazepoxide in 1955, a 1,4-benzodiazepine derivative, that catapulted the diazepane scaffold into the pharmaceutical spotlight.[3] This discovery, and the subsequent introduction of the blockbuster drug diazepam (Valium) in 1963, ignited a wave of research into the synthesis and biological evaluation of a vast array of substituted 1,4-benzodiazepines.[3] These compounds primarily act as positive allosteric modulators of the GABA-A receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.
While the success of benzodiazepines dominated the landscape for decades, a concurrent and burgeoning field of research continued to explore the therapeutic potential of non-benzodiazepine 1,4-diazepane derivatives. These efforts have yielded compounds with a diverse range of pharmacological activities, targeting a variety of receptors and enzymes.
Synthetic Evolution: Crafting the 1,4-Diazepane Core
The construction of the 1,4-diazepane ring has been a subject of extensive synthetic exploration, leading to a rich and diverse toolbox for organic chemists. Early methods often involved the cyclization of linear precursors, while contemporary approaches leverage the power of multicomponent reactions, domino processes, and enzymatic transformations to achieve greater efficiency and diversity.
Key Synthetic Strategies:
-
Cyclocondensation Reactions: A foundational approach involves the condensation of a 1,3-diamine with a suitable dielectrophile, such as a 1,2-dicarbonyl compound or a derivative.
-
Reductive Amination: Intramolecular reductive amination of amino-aldehydes or amino-ketones provides a reliable route to the saturated 1,4-diazepane ring system.
-
Multicomponent Reactions (MCRs): One-pot MCRs, such as the Ugi reaction, have emerged as powerful tools for the rapid assembly of complex and diverse 1,4-diazepane scaffolds from simple starting materials.
-
Domino Processes: Cascade reactions, where a single synthetic operation triggers a series of subsequent transformations, offer an elegant and atom-economical approach to constructing the diazepane core.
-
Enzymatic Reductive Amination: The use of imine reductases (IREDs) allows for the asymmetric synthesis of chiral 1,4-diazepanes with high enantioselectivity, a critical aspect for modern drug development.
Therapeutic Landscape: A Scaffold of Diverse Biological Activities
The inherent conformational flexibility of the seven-membered ring, coupled with the ability to introduce a wide array of substituents at the nitrogen and carbon atoms, has enabled the development of 1,4-diazepane derivatives with a broad spectrum of biological activities.
| Target | Therapeutic Area | Example Compound Class | Reference |
| GABA-A Receptor | Anxiety, Seizures, Insomnia | Benzodiazepines | [3] |
| CXCR3 | Inflammatory Diseases | N-Aryl-[4][5]diazepane ureas | [6] |
| Sigma-1 Receptor | Neurological Disorders | Substituted 1,4-diazepanes | [7][8] |
| NMDA Receptor | Neurological Disorders | N,N'-disubstituted homopiperazines | [5] |
| Cancer Cell Lines | Oncology | 1-Benzhydryl-4-(substituted phenylcarboxamide/carbothioamide)-1,4-diazepanes | [9] |
Quantitative Bioactivity Data of Substituted 1,4-Diazepanes
| Compound | Target | Assay | IC50 / EC50 (µM) | Reference |
| N,N'-bis(2-aminoacetyl)homopiperazine | NMDA Receptor | [3H]MK-801 binding enhancement | 18.0 | [5] |
| N,N'-bis(N-methyl-4-aminobutyl)-piperazine | NMDA Receptor | [3H]MK-801 binding enhancement | 21.3 | [5] |
| N,N'-bis(3-aminopropyl)homopiperazine | NMDA Receptor | [3H]MK-801 binding enhancement | 24.4 | [5] |
| 4-Benzhydryl-N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide | B-cell leukemic cell line (Reh) | MTT assay | 18 | [9] |
| Benzofuran derivative 2c | Sigma-1 Receptor | Radioligand binding assay | 0.008 | [7] |
| Quinoline derivative 2d | Sigma-1 Receptor | Radioligand binding assay | 0.019 | [7] |
| 2,4-dimethyl substituted benzofuran derivative 3c | Sigma-1 Receptor | Radioligand binding assay | 0.008 | [7] |
| 2,4-dimethyl substituted quinoline derivative 3d | Sigma-1 Receptor | Radioligand binding assay | Not specified | [7] |
Experimental Protocols
Synthesis of 1-Benzhydryl-4-(substituted phenylcarboxamide)-1,4-diazepane Derivatives
This protocol describes a general procedure for the synthesis of a series of anticancer 1,4-diazepane derivatives.[9]
Step 1: Synthesis of Benzhydrol (2)
-
To a solution of benzophenone (1) in methanol, add sodium borohydride in portions.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford benzhydrol (2).
Step 2: Synthesis of Benzhydryl Chloride (3)
-
To a solution of benzhydrol (2) in a suitable solvent, add thionyl chloride dropwise at 0 °C.
-
Stir the reaction mixture at room temperature until the reaction is complete.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain benzhydryl chloride (3).
Step 3: Synthesis of 1-Benzhydryl-1,4-diazepane (5)
-
To a solution of homopiperazine (4) in dimethylformamide, add anhydrous potassium carbonate.
-
Add a solution of benzhydryl chloride (3) in dimethylformamide dropwise to the mixture.
-
Heat the reaction mixture at 80 °C until the reaction is complete.
-
Cool the reaction mixture, pour it into water, and extract the product with an organic solvent.
-
Dry the organic layer, filter, and concentrate to obtain 1-benzhydryl-1,4-diazepane (5).
Step 4: Synthesis of 1-Benzhydryl-4-(substituted phenylcarboxamide)-1,4-diazepane Derivatives (6a-e)
-
To a solution of 1-benzhydryl-1,4-diazepane (5) in a suitable solvent, add the desired aryl isocyanate.
-
Stir the reaction mixture at room temperature until the reaction is complete.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography to afford the final compounds (6a-e).
Synthesis of N-Aryl-[4][5]diazepane Ureas as CXCR3 Antagonists
The following outlines a general approach for the synthesis of N-aryl-[4][5]diazepane ureas, a class of potent CXCR3 antagonists.[6]
Step 1: N-Arylation of a Protected 1,4-Diazepane
-
To a solution of a mono-protected 1,4-diazepane (e.g., Boc-1,4-diazepane) in a suitable solvent, add the desired aryl halide, a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3).
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed.
-
Cool the reaction mixture, filter, and concentrate the filtrate.
-
Purify the crude product by column chromatography to obtain the N-aryl-protected 1,4-diazepane.
Step 2: Deprotection of the N-Aryl-1,4-diazepane
-
Treat the N-aryl-protected 1,4-diazepane with a suitable deprotecting agent (e.g., trifluoroacetic acid for a Boc group) in an appropriate solvent.
-
Stir the reaction mixture at room temperature until the deprotection is complete.
-
Remove the solvent and excess reagent under reduced pressure to obtain the N-aryl-1,4-diazepane salt.
Step 3: Urea Formation
-
To a solution of the N-aryl-1,4-diazepane salt in a suitable solvent, add a base (e.g., triethylamine) followed by the desired isocyanate.
-
Stir the reaction mixture at room temperature until the formation of the urea is complete.
-
Purify the product by crystallization or column chromatography to yield the final N-aryl-[4][5]diazepane urea.
Signaling Pathways and Experimental Workflows
GABA-A Receptor Signaling Pathway
The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and an inhibitory effect. Benzodiazepines bind to an allosteric site on the receptor, increasing the affinity of GABA for its binding site and potentiating the inhibitory signal.
Caption: GABA-A receptor signaling potentiated by benzodiazepines.
CXCR3 Signaling Pathway
CXCR3 is a G-protein coupled receptor (GPCR) that, upon binding to its chemokine ligands (CXCL9, CXCL10, CXCL11), activates downstream signaling cascades, leading to cellular responses such as chemotaxis and cell proliferation. N-Aryl-[4][5]diazepane ureas act as antagonists, blocking the binding of these chemokines and inhibiting the downstream signaling.
Caption: Antagonism of the CXCR3 signaling pathway.
Sigma-1 Receptor Signaling Pathway
The Sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Upon stimulation by ligands, it dissociates from its binding partner BiP and can modulate various downstream effectors, including ion channels and other signaling proteins, influencing cellular processes like calcium homeostasis and neuronal excitability.
Caption: Ligand-activated Sigma-1 receptor signaling.
Conclusion
The journey of substituted 1,4-diazepanes, from the early explorations of homopiperazine to the blockbuster success of benzodiazepines and the current diversification into a multitude of therapeutic targets, underscores the enduring power of this privileged scaffold. The continuous evolution of synthetic methodologies provides researchers with unprecedented opportunities to explore the chemical space around the 1,4-diazepane core. As our understanding of complex biological pathways deepens, the rational design of novel substituted 1,4-diazepanes holds immense promise for the development of next-generation therapeutics to address a wide range of unmet medical needs.
References
- 1. An Advance in the Chemical Synthesis of Homogeneous N-Linked Glycopolypeptides by Convergent Aspartylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines [mdpi.com]
- 5. Synthesis of N,N'-substituted piperazine and homopiperazine derivatives with polyamine-like actions at N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 7. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of (S)-1-Boc-2-Methyl-diazepane
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, step-by-step protocol for the synthesis of (S)-1-Boc-2-methyl-diazepane, a valuable chiral intermediate in the pharmaceutical industry. The protocol is adapted from established methods for the synthesis of related chiral 1,4-diazepanes.
(S)-1-Boc-2-methyl-diazepane is a key building block in the development of complex drug molecules.[1] Its protected amine functionality allows for selective chemical transformations, which is crucial in multi-step syntheses of active pharmaceutical ingredients (APIs).[1] The tert-butoxycarbonyl (Boc) protecting group is stable under a wide range of reaction conditions but can be easily removed under mild acidic conditions, making it a versatile choice for synthetic chemists.
The following protocol details the deprotection of a nosyl-protected precursor to yield the target compound.
Experimental Protocol: Synthesis of (S)-1-Boc-2-Methyl-diazepane
This protocol describes the removal of the 2-nitrophenylsulfonyl (nosyl) protecting group from a precursor to yield (S)-1-Boc-2-methyl-diazepane.
Materials:
-
tert-Butyl (S)-2-methyl-4-((2-nitrophenyl)sulfonyl)-1,4-diazepane-1-carboxylate
-
Acetonitrile (MeCN)
-
Potassium carbonate (K₂CO₃)
-
Thiophenol (PhSH)
-
2N Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Ice water
Equipment:
-
Reaction flask
-
Magnetic stirrer
-
Dropping funnel
-
pH meter or pH paper
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
In a suitable reaction flask, dissolve tert-butyl (S)-2-methyl-4-((2-nitrophenyl)sulfonyl)-1,4-diazepane-1-carboxylate (1 equivalent) in acetonitrile (approximately 7.7 L per mole of substrate).
-
-
Addition of Base:
-
Add potassium carbonate (2 equivalents) to the solution.
-
-
Deprotection:
-
Work-up and Extraction:
-
Once the reaction is complete (monitored by TLC or LC-MS), concentrate the mixture under reduced pressure to remove the acetonitrile.
-
Dissolve the resulting residue in ice water.
-
Adjust the pH of the aqueous solution to 3 with 2N hydrochloric acid.[2]
-
Wash the acidic aqueous layer with ethyl acetate to remove the nosyl byproduct and excess thiophenol.
-
Adjust the pH of the aqueous layer to 9 with potassium carbonate.[2]
-
Extract the product from the basic aqueous layer with ethyl acetate (3x).
-
-
Isolation and Purification:
Data Presentation
The following table summarizes the quantitative data for the synthesis, adapted from a similar synthesis of a constitutional isomer.[2]
| Parameter | Value |
| Starting Material | tert-Butyl (S)-2-methyl-4-((2-nitrophenyl)sulfonyl)-1,4-diazepane-1-carboxylate |
| Product | (S)-1-Boc-2-methyl-diazepane |
| Molecular Formula | C₁₁H₂₂N₂O₂ |
| Molecular Weight | 214.30 g/mol |
| Yield | ~85.7% |
| Chemical Purity (GC) | >97.5% |
| Optical Purity (ee) | >99.9% |
| Appearance | Yellow Oil |
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of (S)-1-Boc-2-methyl-diazepane.
Caption: Synthesis workflow for (S)-1-Boc-2-methyl-diazepane.
References
Application Note: Chiral Purification of (S)-1-Boc-2-Methyl-diazepane via Preparative HPLC
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a preparative High-Performance Liquid Chromatography (HPLC) method for the enantioselective purification of (S)-1-Boc-2-Methyl-diazepane, a key chiral intermediate in pharmaceutical synthesis. The presence of the desired enantiomer is critical for the efficacy and safety of the final active pharmaceutical ingredient. This protocol outlines a robust method for achieving high enantiomeric purity, suitable for drug development and manufacturing processes. The method utilizes a chiral stationary phase to effectively separate the (S) and (R) enantiomers, providing a reliable pathway to obtaining the target compound with high purity.
Introduction
(S)-1-Boc-2-Methyl-diazepane is a homopiperazine derivative with potential therapeutic applications.[1] As with many chiral molecules, the biological activity often resides in a single enantiomer. Therefore, the development of efficient and scalable methods for chiral separation is of significant importance in the pharmaceutical industry.[2] Preparative HPLC is a widely used technique for the isolation and purification of valuable compounds, offering high resolution and purity.[3][4] This document provides a comprehensive protocol for the chiral purification of (S)-1-Boc-2-Methyl-diazepane using preparative HPLC.
Experimental Workflow
The overall workflow for the HPLC purification of (S)-1-Boc-2-Methyl-diazepane is depicted in the following diagram.
Caption: Workflow for the preparative HPLC purification of (S)-1-Boc-2-Methyl-diazepane.
Materials and Methods
Materials and Reagents
-
Crude (S)-1-Boc-2-Methyl-diazepane
-
Ethanol (HPLC grade)
-
n-Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic Acid (TFA) (HPLC grade)
Equipment
-
Preparative HPLC system with a gradient pump, autosampler, and fraction collector
-
UV-Vis Detector
-
Analytical HPLC system for purity analysis
-
Rotary evaporator
-
Lyophilizer (optional)
Experimental Protocols
Preparative HPLC Method
A normal-phase chiral separation approach is recommended for this compound.
1. Sample Preparation:
-
Dissolve the crude 1-Boc-2-Methyl-diazepane in the initial mobile phase (e.g., 95:5 n-Hexane:Isopropanol) to a concentration of 10-50 mg/mL.
-
Filter the sample solution through a 0.45 µm PTFE syringe filter prior to injection.
2. Mobile Phase Preparation:
-
Mobile Phase A: n-Hexane
-
Mobile Phase B: Isopropanol
-
Degas both mobile phases using sonication or vacuum filtration.
3. HPLC System Setup and Operation:
-
Install the chiral column and equilibrate the system with the initial mobile phase composition for at least 30 minutes at the desired flow rate.
-
Set the UV detector to a wavelength of 210-230 nm.
-
Inject the prepared sample onto the column.
-
Run the gradient program as specified in the chromatographic conditions table.
-
Monitor the chromatogram and collect fractions corresponding to the desired enantiomer peak.
Post-Purification Processing
1. Purity Analysis of Collected Fractions:
-
Analyze the collected fractions using an analytical chiral HPLC method to determine the enantiomeric purity of each fraction.
2. Pooling and Solvent Removal:
-
Combine the fractions containing the purified (S)-enantiomer with the desired purity level.
-
Remove the organic solvent using a rotary evaporator under reduced pressure.
3. Final Product:
-
The resulting purified (S)-1-Boc-2-Methyl-diazepane can be dried further under high vacuum.
Data Presentation
The following tables summarize the chromatographic conditions and expected results for the preparative and analytical methods.
Table 1: Preparative Chiral HPLC Conditions
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., Amylose or Cellulose based, 20 x 250 mm, 5 µm) |
| Mobile Phase A | n-Hexane |
| Mobile Phase B | Isopropanol |
| Gradient | Isocratic or a shallow gradient (e.g., 5-20% B over 30 minutes) |
| Flow Rate | 15-25 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 1-5 mL (depending on concentration and column loading) |
| Column Temperature | Ambient (25 °C) |
Table 2: Analytical Chiral HPLC Conditions for Purity Assessment
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., Amylose or Cellulose based, 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | n-Hexane |
| Mobile Phase B | Isopropanol |
| Gradient | Isocratic (e.g., 90:10 A:B) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient (25 °C) |
Table 3: Expected Purification Performance
| Parameter | Value |
| Initial Purity (Racemic Mixture) | ~50% (S)-enantiomer |
| Final Enantiomeric Purity | >99.5% |
| Overall Yield | 85-95% |
| Resolution (Rs) between Enantiomers | >1.5 |
Discussion
The selection of the chiral stationary phase is critical for achieving a successful separation. Polysaccharide-based columns, such as those derived from amylose or cellulose, are often effective for the separation of a wide range of chiral compounds, including N-Boc protected amines. Method development may be required to optimize the mobile phase composition and gradient to achieve the best resolution and throughput. The use of a shallow gradient or isocratic elution is often preferred in preparative chromatography to maximize loading capacity.[5]
For compounds like diazepam and its derivatives, which are structurally related to diazepanes, low-temperature HPLC has been shown to improve the separation of interconverting enantiomers.[6][7] While (S)-1-Boc-2-Methyl-diazepane is expected to be configurationally stable at room temperature, temperature optimization could be explored if peak broadening or poor resolution is observed.
Conclusion
The preparative HPLC method outlined in this application note provides a robust and scalable solution for the enantioselective purification of (S)-1-Boc-2-Methyl-diazepane. By employing a suitable chiral stationary phase and optimized chromatographic conditions, it is possible to obtain the desired (S)-enantiomer with high purity and yield, meeting the stringent requirements for pharmaceutical research and development.
References
- 1. scbt.com [scbt.com]
- 2. Molecular Modeling and Chiral Separation of Benzodiazepines by Capillary Electrophoresis Using Highly Sulfated Cyclodextrins [scielo.org.mx]
- 3. shimadzu.com [shimadzu.com]
- 4. warwick.ac.uk [warwick.ac.uk]
- 5. agilent.com [agilent.com]
- 6. iris.uniroma1.it [iris.uniroma1.it]
- 7. Dynamic high performance liquid chromatography on chiral stationary phases. Low temperature separation of the interconverting enantiomers of diazepam, flunitrazepam, prazepam and tetrazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: (S)-1-Boc-2-Methyl-diazepane in the Synthesis of Rho-Kinase (ROCK) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are serine/threonine kinases that are key regulators of the actin cytoskeleton. Their signaling pathway plays a crucial role in a variety of cellular processes, including cell adhesion, motility, contraction, and proliferation.[1][2] Dysregulation of the ROCK signaling pathway has been implicated in a wide range of diseases, including glaucoma, ocular hypertension, cardiovascular diseases, and neurological disorders.[1][3] Consequently, ROCK has emerged as a significant therapeutic target for drug development.
This document provides detailed application notes and protocols for the use of the chiral building block, (S)-1-Boc-2-Methyl-diazepane, in the synthesis of potent and selective Rho-kinase inhibitors, with a focus on the synthesis of Ripasudil (K-115), a clinically approved ROCK inhibitor.
The Rho-Kinase Signaling Pathway
The RhoA/ROCK signaling cascade is initiated by the activation of the small GTPase RhoA.[4] When activated by upstream signals, often from G protein-coupled receptors (GPCRs), RhoA exchanges GDP for GTP.[5] In its GTP-bound active state, RhoA translocates to the cell membrane and activates ROCK. Activated ROCK phosphorylates several downstream substrates, most notably Myosin Light Chain Phosphatase (MLCP) and Myosin Light Chain (MLC).[1][4] Phosphorylation of the myosin-binding subunit of MLCP (MYPT1) inhibits its phosphatase activity.[4] This, along with direct phosphorylation of MLC by ROCK, leads to an increase in phosphorylated MLC, resulting in enhanced smooth muscle contraction and stress fiber formation.[1] ROCK inhibitors, such as Ripasudil, act as ATP-competitive inhibitors, binding to the kinase domain of ROCK and preventing the phosphorylation of its substrates, thereby leading to smooth muscle relaxation.[3]
Application of (S)-1-Boc-2-Methyl-diazepane in Ripasudil Synthesis
(S)-1-Boc-2-Methyl-diazepane is a chiral cyclic diamine that serves as a crucial building block for the synthesis of the potent Rho-kinase inhibitor, Ripasudil (K-115). The stereochemistry at the 2-position of the diazepane ring is essential for the high potency and selectivity of the final compound. The synthesis of Ripasudil involves the coupling of the deprotected (S)-2-methyl-diazepane with 4-fluoro-5-(chlorosulfonyl)isoquinoline.
Quantitative Data
The following table summarizes the inhibitory activity of Ripasudil (K-115) against ROCK1 and ROCK2.
| Compound | Target | IC50 (nM) |
| Ripasudil (K-115) | ROCK1 | 51[6][7] |
| ROCK2 | 19[6][7] |
Experimental Protocols
The synthesis of Ripasudil from (S)-1-Boc-2-Methyl-diazepane can be divided into three main stages:
-
Synthesis of 4-Fluoro-5-isoquinolinesulfonyl chloride hydrochloride.
-
Deprotection of (S)-1-Boc-2-Methyl-diazepane.
-
Coupling of the two intermediates to form Ripasudil hydrochloride.
Protocol 1: Synthesis of 4-Fluoro-5-isoquinolinesulfonyl chloride hydrochloride
This protocol describes a one-pot synthesis of the key sulfonyl chloride intermediate.
Materials:
-
4-Fluoroisoquinoline sulfuric acid salt
-
Sulfuric anhydride
-
Thionyl chloride
-
Methylene chloride
-
Water
-
Ice
-
Sodium hydrogencarbonate
-
Saturated brine
-
Anhydrous sodium sulfate
-
4N HCl in Ethyl Acetate
Procedure:
-
To a reactor containing liquefied sulfuric anhydride (8.7 equivalents), gradually add 4-fluoroisoquinoline sulfuric acid salt (1 equivalent) while maintaining the internal temperature between 26°C and 34°C.
-
Adjust the temperature to 30°C and stir the mixture for 13 hours.
-
Add thionyl chloride (5.5 equivalents) dropwise to the reaction mixture.
-
Heat the mixture to 70°C and stir for four hours. After the reaction is complete, cool the reactor.
-
In a separate reactor, prepare a mixture of water, ice, and methylene chloride and cool it to below 0°C.
-
Gradually add the reaction mixture to the cooled water/ice/methylene chloride mixture, ensuring the temperature does not exceed 5°C.
-
Slowly add sodium hydrogencarbonate to the mixture, maintaining the temperature between 5°C and 10°C, and then filter to remove the inorganic salt.
-
Separate the filtrate layers and extract the aqueous layer with methylene chloride.
-
Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.
-
After filtering the drying agent, adjust the total volume with methylene chloride and add 4N HCl in ethyl acetate dropwise at 18 to 21°C.
-
Stir the mixture at 30°C for one hour to allow for precipitation.
-
Collect the precipitated crystals by filtration, wash with methylene chloride, and dry to obtain 4-fluoro-5-isoquinolinesulfonyl chloride hydrochloride.
Protocol 2: Deprotection of (S)-1-Boc-2-Methyl-diazepane
This protocol describes the removal of the Boc protecting group under acidic conditions.
Materials:
-
(S)-1-Boc-2-Methyl-diazepane
-
4M HCl in 1,4-dioxane
-
Dichloromethane (DCM) or other suitable solvent
-
Diethyl ether
Procedure:
-
Dissolve the (S)-1-Boc-2-Methyl-diazepane in a minimal amount of dichloromethane.
-
Add a 4M solution of HCl in 1,4-dioxane (approximately 4 equivalents).[8]
-
Stir the mixture at room temperature for 1 to 4 hours. Monitor the reaction progress by TLC or LC-MS.[8]
-
Upon completion, the deprotected (S)-2-methyl-diazepane hydrochloride salt will often precipitate.
-
The product can be collected by filtration and washed with diethyl ether, or the solvent can be removed under reduced pressure to yield the hydrochloride salt, which can be used in the next step without further purification.
Protocol 3: Synthesis of Ripasudil Hydrochloride
This protocol details the coupling of the deprotected diazepane with the sulfonyl chloride to yield Ripasudil.
Materials:
-
(S)-tert-butyl-2-methyl-1,4-diazepane-1-carboxylate (or the deprotected amine hydrochloride from Protocol 2)
-
4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride
-
Triethylamine
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
1M Hydrochloric acid
-
1M Sodium hydroxide solution
-
Methanol
-
12M Concentrated hydrochloric acid
Procedure:
-
In a reaction vessel, dissolve (S)-tert-butyl-2-methyl-1,4-diazepane-1-carboxylate (1 equivalent) and triethylamine (3 equivalents) in tetrahydrofuran at 0°C.[6]
-
To this solution, add a solution of 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride (1 equivalent) in tetrahydrofuran dropwise.[6]
-
Stir the reaction mixture for two hours at 0°C.[6]
-
Evaporate the solvent under reduced pressure.[6]
-
Add ethyl acetate and adjust the pH to 4.5 with 1M dilute hydrochloric acid.[6]
-
After stirring, separate the layers and discard the organic phase.[6]
-
Extract the aqueous phase twice with dichloromethane.[6]
-
Adjust the pH of the aqueous phase to 11.5 with 1M dilute sodium hydroxide solution and extract with dichloromethane.[6]
-
Wash the organic phase with water and saturated brine, then dry with anhydrous sodium sulfate.[6]
-
Evaporate the solvent under reduced pressure to obtain Ripasudil as an oil.[6]
-
Dissolve the oil in methanol by heating, then adjust the pH to 5-6 with 12M concentrated hydrochloric acid.[6]
-
Stir at room temperature to induce crystallization.[6]
-
Collect the crystals by suction filtration and dry to obtain Ripasudil Hydrochloride with a reported yield of 97%.[6]
References
- 1. Rho-Kinase/ROCK: A Key Regulator of the Cytoskeleton and Cell Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. New insights into RhoA/Rho-kinase signaling: a key regulator of vascular contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ripasudil Hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 7. Rho Kinase in Vascular Smooth Muscle - Regulation of Vascular Smooth Muscle Function - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: Deprotection of the Boc Group from (S)-1-Boc-2-Methyl-diazepane
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs).[1][2] Its popularity stems from its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[3][4] (S)-1-Boc-2-methyl-diazepane is a valuable chiral building block used in the synthesis of complex drug molecules.[5][6] The deprotection of its Boc group is a critical step to liberate the secondary amine, enabling further functionalization in a synthetic sequence.[5]
This application note provides detailed protocols for the acidic deprotection of (S)-1-Boc-2-methyl-diazepane using trifluoroacetic acid (TFA) and hydrogen chloride (HCl). It also includes a summary of various deprotection conditions and discusses potential challenges and optimization strategies.
Mechanism of Acid-Catalyzed Boc Deprotection
The deprotection proceeds via an acid-catalyzed elimination mechanism. The reaction is initiated by the protonation of the carbamate's carbonyl oxygen. This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and an unstable carbamic acid intermediate. The carbamic acid then readily decarboxylates to yield the free amine as an ammonium salt.[1][4] The liberated tert-butyl cation can potentially alkylate nucleophilic residues, a side reaction that can be mitigated by the use of "scavengers".[2][7]
Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.
Data Summary: Boc Deprotection Conditions
Various acidic reagents can be employed for Boc deprotection. The choice depends on the substrate's sensitivity to acid, the desired salt form of the product, and the reaction scale. The following table summarizes common conditions.
| Reagent | Solvent | Typical Concentration | Temperature (°C) | Typical Time | Notes |
| TFA | Dichloromethane (DCM) | 20-50% (v/v)[7] | 0 to Room Temp | 30 min - 2 h[7] | Highly effective; forms a trifluoroacetate salt. Volatiles are easily removed in vacuo.[8] |
| HCl | 1,4-Dioxane | 4 M[7][9] | 0 to Room Temp | 30 min - 2 h[7][10] | Forms a crystalline hydrochloride salt, which can simplify isolation.[11] |
| HCl | Ethyl Acetate | 1 M[7] | Room Temp | Varies | A milder alternative to TFA or 4M HCl in dioxane.[7] |
| Aqueous H₃PO₄ | Tetrahydrofuran (THF) | Dilute | Room Temp | Varies | Environmentally benign and mild reagent, useful for substrates with other acid-sensitive groups.[3] |
| Oxalyl Chloride | Methanol | 3 equivalents[12][13] | Room Temp | 1 - 4 h[13][14] | Mild method tolerant of several other functional groups.[13] |
| Thermal | TFE, Methanol, Toluene | N/A | 120 - 240 °C[15] | 20 min - 1 h[15] | Acid-free method performed in continuous flow; selectivity can be tuned by temperature.[15][16] |
Experimental Protocols
Safety Precaution: These protocols involve the use of strong acids (TFA, HCl) and volatile organic solvents. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a standard and highly effective method for Boc group removal.[7][8]
Materials:
-
(S)-1-Boc-2-methyl-diazepane
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Ice bath
Procedure:
-
Dissolution: Dissolve (S)-1-Boc-2-methyl-diazepane (1 equivalent) in anhydrous DCM (approx. 0.1–0.2 M concentration) in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Acid Addition: Slowly add TFA (5-10 equivalents, often a 25-50% v/v solution of TFA in DCM) to the stirred solution.[7] Gas evolution (CO₂) may be observed.
-
Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS) until the starting material is fully consumed.[7]
-
Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Co-evaporation with a solvent like toluene can help remove residual TFA.[11]
-
Work-up (to obtain free amine):
-
Dissolve the residue in DCM.
-
Carefully neutralize the mixture by washing with a saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (S)-2-methyl-diazepane.[17]
-
-
Purification: The crude product can be purified by distillation or column chromatography if necessary.
Caption: General workflow for TFA-mediated Boc deprotection.
Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane
This method is useful when the hydrochloride salt of the product is desired, as it often precipitates from the reaction mixture, simplifying isolation.[9][10]
Materials:
-
(S)-1-Boc-2-methyl-diazepane
-
4M Hydrogen Chloride in 1,4-Dioxane
-
Methanol (optional, for solubility)
-
Diethyl ether
-
Round-bottom flask, magnetic stirrer, and stir bar
Procedure:
-
Dissolution: Dissolve (S)-1-Boc-2-methyl-diazepane (1 equivalent) in a minimal amount of 1,4-dioxane or methanol in a round-bottom flask.[9]
-
Acid Addition: Add 4M HCl in 1,4-dioxane (5-10 equivalents) to the stirred solution at room temperature.[18]
-
Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours.[9] A precipitate of the hydrochloride salt may form during this time. Monitor the reaction by TLC or LC-MS.
-
Isolation:
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Triturate the resulting residue with cold diethyl ether to precipitate the product fully.[18]
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield (S)-2-methyl-diazepane hydrochloride.[11]
-
-
Neutralization (optional): If the free amine is required, the hydrochloride salt can be neutralized following the work-up procedure described in Protocol 1.
Troubleshooting and Optimization
-
Incomplete Deprotection: If the reaction does not go to completion, consider increasing the acid concentration, reaction time, or temperature. For sterically hindered substrates, longer reaction times or elevated temperatures (e.g., 40 °C) may be necessary.[7]
-
Side Reactions (tert-Butylation): For substrates containing sensitive, nucleophilic functional groups (e.g., tryptophan, methionine), the tert-butyl cation generated during deprotection can cause unwanted alkylation.[2][7] This can be suppressed by adding scavengers like anisole (2.5-5%), water (2.5-5%), or thiophenol to the reaction mixture.[7]
Caption: Factors influencing the selection of a Boc deprotection strategy.
References
- 1. jk-sci.com [jk-sci.com]
- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. (S)-1-BOC-2-METHYL-1,4-DIAZEPANE at Attractive Prices - High Purity & Fast Delivery [chemvonbiotech.com]
- 6. scbt.com [scbt.com]
- 7. benchchem.com [benchchem.com]
- 8. Boc Deprotection - TFA [commonorganicchemistry.com]
- 9. Boc Deprotection - HCl [commonorganicchemistry.com]
- 10. experts.arizona.edu [experts.arizona.edu]
- 11. reddit.com [reddit.com]
- 12. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols for N-alkylation Reactions of (S)-1-Boc-2-Methyl-diazepane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the N-alkylation of (S)-1-Boc-2-methyl-diazepane, a key intermediate in the synthesis of various pharmaceutical compounds. The diazepane scaffold is a privileged structure in medicinal chemistry, and functionalization of the nitrogen atoms allows for the exploration of structure-activity relationships and the optimization of drug candidates.
The presence of the tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms of the diazepane ring allows for selective alkylation of the unprotected secondary amine. Two common and effective methods for this transformation are reductive amination and direct alkylation with alkyl halides. These protocols offer reliable procedures for introducing a wide range of substituents onto the diazepane core.
Experimental Protocols
Protocol 1: N-Alkylation via Reductive Amination
Reductive amination is a widely used method for the formation of C-N bonds. This process involves the reaction of the secondary amine of (S)-1-Boc-2-methyl-diazepane with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent to the corresponding tertiary amine.
Materials:
-
(S)-1-Boc-2-methyl-diazepane
-
Aldehyde or ketone (e.g., benzaldehyde)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of (S)-1-Boc-2-methyl-diazepane (1.0 mmol, 1.0 equiv) in anhydrous dichloromethane (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add the desired aldehyde or ketone (1.1 mmol, 1.1 equiv).
-
If the reaction is slow, a catalytic amount of acetic acid (0.1 mmol, 0.1 equiv) can be added.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion.
-
Add sodium triacetoxyborohydride (1.5 mmol, 1.5 equiv) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.
Protocol 2: Direct N-Alkylation with Alkyl Halides
Direct alkylation with an alkyl halide is another common method for the N-alkylation of amines. This reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the secondary amine of (S)-1-Boc-2-methyl-diazepane acts as the nucleophile. A base is required to neutralize the hydrogen halide formed during the reaction.
Materials:
-
(S)-1-Boc-2-methyl-diazepane
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K2CO3) or triethylamine (Et3N)
-
Acetonitrile (CH3CN) or N,N-dimethylformamide (DMF), anhydrous
-
Water
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of (S)-1-Boc-2-methyl-diazepane (1.0 mmol, 1.0 equiv) in anhydrous acetonitrile or DMF (10 mL), add a base such as potassium carbonate (2.0 mmol, 2.0 equiv) or triethylamine (1.5 mmol, 1.5 equiv).
-
Add the alkyl halide (1.1 mmol, 1.1 equiv) to the stirred suspension.
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight depending on the reactivity of the alkyl halide.
-
After the reaction is complete, cool the mixture to room temperature.
-
If potassium carbonate was used, filter off the solid. If triethylamine was used, proceed to the next step.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Partition the residue between ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product.
Protocol 3: Boc Deprotection
Following N-alkylation, the Boc protecting group can be removed under acidic conditions to yield the free diamine, which can be used in subsequent synthetic steps.
Materials:
-
N-alkylated (S)-1-Boc-2-methyl-diazepane
-
Trifluoroacetic acid (TFA) or 4 M HCl in 1,4-dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the N-alkylated (S)-1-Boc-2-methyl-diazepane (1.0 mmol) in dichloromethane (5 mL).
-
Add trifluoroacetic acid (5-10 equiv) or 4 M HCl in 1,4-dioxane (5-10 equiv) to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Carefully neutralize the residue by adding saturated aqueous sodium bicarbonate solution until the pH is basic.
-
Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product.
Data Presentation
The following table summarizes representative N-alkylation reactions of (S)-1-Boc-2-methyl-diazepane with expected yields based on similar reactions reported in the literature.
| Entry | Alkylating Agent | Reaction Method | Base/Reducing Agent | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1 | Benzaldehyde | Reductive Amination | Sodium triacetoxyborohydride | DCM | RT | 12-24 | 80-95 |
| 2 | Acetone | Reductive Amination | Sodium triacetoxyborohydride | DCM | RT | 12-24 | 75-90 |
| 3 | Benzyl bromide | Direct Alkylation | K2CO3 | CH3CN | 80 | 6-12 | 85-95 |
| 4 | Methyl iodide | Direct Alkylation | K2CO3 | DMF | RT | 4-8 | 90-98 |
| 5 | Ethyl bromoacetate | Direct Alkylation | Et3N | CH3CN | 60 | 8-16 | 70-85 |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the N-alkylation of (S)-1-Boc-2-methyl-diazepane and subsequent Boc deprotection.
Caption: Workflow for N-alkylation and subsequent deprotection.
Application Notes and Protocols: Scale-up Synthesis of (S)-1-Boc-2-Methyl-diazepane for Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the scale-up synthesis of (S)-1-Boc-2-methyl-diazepane, a key intermediate in pharmaceutical development. The protocols detailed herein are designed for producing multi-kilogram quantities of the target compound with high purity, suitable for preclinical studies. This guide includes a step-by-step synthesis protocol, purification methods, and analytical techniques for quality control. All quantitative data is summarized in tables for clarity, and experimental workflows are illustrated with diagrams.
Introduction
(S)-1-Boc-2-methyl-diazepane is a chiral cyclic diamine derivative widely utilized as a building block in the synthesis of active pharmaceutical ingredients (APIs).[1] The tert-butyloxycarbonyl (Boc) protecting group allows for selective functionalization at the second nitrogen atom, making it a valuable intermediate for constructing complex molecules.[1] The successful execution of preclinical studies relies on the availability of high-purity starting materials and intermediates. Therefore, a robust and scalable synthetic process is crucial. This application note details such a process, adapted from established large-scale industrial methods.
Chemical Structure:
-
IUPAC Name: tert-butyl (3S)-3-methyl-1,4-diazepane-1-carboxylate[2]
-
Molecular Formula: C₁₁H₂₂N₂O₂[3]
-
Molecular Weight: 214.30 g/mol [3]
Scale-up Synthesis Protocol
The following protocol describes a multi-kilogram scale synthesis of (S)-1-Boc-2-methyl-diazepane, achieving a high overall yield and purity.[5]
Synthesis Workflow Diagram
Caption: Synthetic pathway for (S)-1-Boc-2-methyl-diazepane.
Experimental Procedure
This synthesis is performed in two main stages: the formation of the nosyl- and Boc-protected intermediate, followed by the deprotection of the nosyl group.
Stage 1: Synthesis of (S)-tert-Butyl 4-(2-nitrophenylsulfonyl)-3-methyl-1,4-diazepane-1-carboxylate
-
This intermediate is synthesized from (S)-(+)-2-amino-1-propanol through a sequence of reactions including nosylation, mesylation, reaction with 3-aminopropanol, and finally Boc protection. The detailed multi-step process for this intermediate is documented in patent literature and is a prerequisite for the final deprotection step.[6]
Stage 2: Deprotection to (S)-1-Boc-2-methyl-diazepane [5]
-
Reaction Setup: In a suitable reactor, dissolve (S)-tert-Butyl 4-(2-nitrophenylsulfonyl)-3-methyl-1,4-diazepane-1-carboxylate (2.60 kg, 6.51 mol) in acetonitrile (20 L).
-
Addition of Base: Add potassium carbonate (1.79 kg, 13.0 mol) to the solution.
-
Deprotection: Slowly add thiophenol (2.15 kg, 19.5 mol) to the reaction mixture over 6 hours, maintaining the internal temperature at or below 20°C.
-
Reaction Monitoring: Stir the mixture at 20°C for 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Filter off the insoluble materials.
-
Concentrate the filtrate under reduced pressure.
-
To the residue, add petroleum ether and stir vigorously.
-
Collect the resulting precipitate by filtration and dry to obtain the crude product.
-
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | (S)-tert-Butyl 4-(2-nitrophenylsulfonyl)-3-methyl-1,4-diazepane-1-carboxylate | [5] |
| Scale | 2.60 kg | [5] |
| Overall Yield | 45.2% (from (S)-(+)-2-amino-1-propanol) | [5] |
| Chemical Purity (GC) | 97.5% | [5] |
| Optical Purity (ee) | 99.9% | [5] |
Purification Protocol
High purity is essential for preclinical applications. The crude (S)-1-Boc-2-methyl-diazepane can be purified using the following methods.
Purification Workflow Diagram
Caption: General purification workflow for (S)-1-Boc-2-methyl-diazepane.
Flash Chromatography Protocol
This is a general protocol that should be optimized for specific equipment and scale.[7]
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent, such as dichloromethane or the initial elution solvent mixture.
-
Column Packing: Prepare a silica gel column of an appropriate size for the amount of crude material. The column can be packed as a slurry with the initial mobile phase.
-
Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent system (e.g., a mixture of hexanes and ethyl acetate) and gradually increase the polarity to elute the product.
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC.
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified (S)-1-Boc-2-methyl-diazepane.
Crystallization
For achieving purities greater than 99%, crystallization is a highly effective and scalable method.[7]
-
Solvent Selection: Identify a suitable solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Dissolution: Dissolve the crude or partially purified compound in the chosen solvent at an elevated temperature.
-
Cooling: Allow the solution to cool slowly to induce crystal formation. Seeding with a small crystal of the pure compound may be beneficial.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent.
-
Drying: Dry the purified crystals under reduced pressure.
Analytical Methods for Quality Control
To ensure the identity, purity, and quality of the synthesized (S)-1-Boc-2-methyl-diazepane for preclinical use, the following analytical methods are recommended.
| Analytical Method | Purpose | Key Parameters to Measure |
| Gas Chromatography (GC) | To determine chemical purity. | Peak area percentage of the main component. |
| Chiral High-Performance Liquid Chromatography (HPLC) | To determine enantiomeric excess (optical purity). | Enantiomeric ratio. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To confirm the chemical structure and identify impurities. | Chemical shifts, integration, and coupling constants. |
| Mass Spectrometry (MS) | To confirm the molecular weight. | Molecular ion peak. |
¹H-NMR Data (DMSO-d₆, 100 °C): δ: 0.94 (d, J = 6.3 Hz, 3H), 1.40 (s, 9H), 1.53-1.63 (m, 1H), 1.69-1.78 (m, 1H), 2.42-2.49 (m, 1H), 2.60-2.68 (m, 1H), 2.70-2.79 (m, 1H), 2.97 (ddd, J = 14.0, 4.6, 4.6 Hz, 1H), 3.17 (ddd, J = 14.0, 7.7, 5.8 Hz, 1H), 3.54 (ddd, J = 14.0, 6.3, 5.8 Hz, 1H), 3.60 (ddd, J = 14.0, 4.6 Hz, 1H).[5]
Signaling Pathways and Preclinical Applications
Information regarding specific preclinical studies and associated signaling pathways for (S)-1-Boc-2-methyl-diazepane is not extensively available in the public domain, likely due to the proprietary nature of drug development programs. This compound is broadly used as a versatile intermediate in the synthesis of a variety of biologically active molecules.[1] Its application in preclinical studies is therefore tied to the specific therapeutic target of the final API it is used to synthesize.
Conclusion
The protocols outlined in this document provide a robust framework for the scale-up synthesis, purification, and analysis of (S)-1-Boc-2-methyl-diazepane. Adherence to these methods will enable the consistent production of high-quality material suitable for advancing drug candidates through preclinical development. Careful optimization of the purification and analytical methods based on in-house equipment and expertise is recommended to ensure the final product meets all regulatory and quality standards.
References
- 1. (S)-1-BOC-2-METHYL-1,4-DIAZEPANE at Attractive Prices - High Purity & Fast Delivery [chemvonbiotech.com]
- 2. (S)-tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate | C11H22N2O2 | CID 29981001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. (S)-1-BOC-2-METHYL-[1,4]DIAZEPANE CAS-no-194032-32-1 - Career Henan Chemical Co. [coreychem.com]
- 5. This compound | 194032-32-1 [chemicalbook.com]
- 6. EP2818463A1 - Production method of 1,4-diazepane derivatives - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Quantification of (S)-1-Boc-2-Methyl-diazepane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of (S)-1-Boc-2-methyl-diazepane, a key intermediate in pharmaceutical synthesis. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) are designed to be adapted for routine analysis and quality control.
Chiral High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Chiral HPLC is a precise method for quantifying the specific (S)-enantiomer of 1-Boc-2-methyl-diazepane, ensuring enantiomeric purity, which is a critical parameter in drug development.[1][2] This method separates the enantiomers on a chiral stationary phase (CSP).[1]
Experimental Protocol
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV detector.
2. Chromatographic Conditions (Adaptable):
-
Column: Chiralpak® IC (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based chiral column.[3]
-
Mobile Phase: A mixture of acetonitrile, methanol, and diethylamine (e.g., 90:10:0.1, v/v/v) is a common starting point for similar compounds.[3] The ratio should be optimized for the best resolution of the enantiomers.
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 35°C.[3]
-
Detection Wavelength: The Boc-protecting group allows for UV detection. A wavelength between 210-230 nm is typically suitable. For related piperazine compounds, 340 nm has been used after derivatization, but direct detection of the Boc-group is preferable to avoid complex sample preparation.[3]
-
Injection Volume: 10 µL.[3]
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve (S)-1-Boc-2-methyl-diazepane reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Sample Solution: Dissolve the sample containing (S)-1-Boc-2-methyl-diazepane in the mobile phase to a concentration that falls within the calibration range.
4. Analysis:
-
Inject the prepared standard and sample solutions into the HPLC system.
-
Identify the peak corresponding to the (S)-enantiomer based on the retention time of the reference standard.
-
Quantify the amount of (S)-1-Boc-2-methyl-diazepane in the sample by comparing its peak area to the calibration curve generated from the standard solutions.
Data Presentation
The following table summarizes typical performance parameters for a chiral HPLC-UV method, based on data for structurally similar compounds like N-Boc-piperazine.[3]
| Parameter | Typical Performance |
| Linearity Range | 10 - 500 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | < 2.0% |
| Limit of Detection (LOD) | ~1 µg/mL |
| Limit of Quantification (LOQ) | ~3 µg/mL |
Workflow Diagram
Caption: Workflow for Chiral HPLC-UV Analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific method for the quantification of volatile and semi-volatile compounds. For non-volatile compounds like Boc-protected amines, a derivatization step is typically required to increase their volatility.[4][5]
Experimental Protocol
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Autosampler.
2. Derivatization (Silylation):
-
Dry a known amount of the sample containing (S)-1-Boc-2-methyl-diazepane under a stream of nitrogen.
-
Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), and a suitable solvent (e.g., acetonitrile).[4][6]
-
Heat the mixture (e.g., at 80°C for 20 minutes) to facilitate the derivatization reaction.[6]
3. GC-MS Conditions (Adaptable):
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm), is generally suitable.[7]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[7]
-
Injector Temperature: 280°C.[7]
-
Oven Temperature Program: Start at a lower temperature (e.g., 80°C, hold for 1 min), then ramp up to a higher temperature (e.g., 300°C at 10°C/min, hold for 5 min) to ensure elution of the derivatized analyte.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. For quantification, use selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.
4. Standard and Sample Preparation:
-
Prepare a stock solution of the (S)-1-Boc-2-methyl-diazepane reference standard.
-
Create a series of calibration standards and prepare the sample solutions.
-
Derivatize the calibration standards and samples using the same procedure.
5. Analysis:
-
Inject the derivatized standards and samples into the GC-MS.
-
Monitor for characteristic ions of the derivatized (S)-1-Boc-2-methyl-diazepane.
-
Construct a calibration curve and quantify the analyte in the samples.
Data Presentation
The following table outlines expected performance characteristics for a GC-MS method for a derivatized amine.
| Parameter | Typical Performance |
| Linearity Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (%RSD) | < 5.0% |
| Limit of Detection (LOD) | ~0.01 µg/mL |
| Limit of Quantification (LOQ) | ~0.03 µg/mL |
Workflow Diagram
Caption: Workflow for GC-MS Analysis with Derivatization.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve, by comparing the integral of an analyte signal to that of a certified internal standard.[8][9]
Experimental Protocol
1. Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
2. Sample Preparation:
-
Accurately weigh a specific amount of the sample containing (S)-1-Boc-2-methyl-diazepane into an NMR tube.
-
Accurately weigh and add a certified internal standard (e.g., maleic acid, dimethyl sulfone) to the same NMR tube. The standard should have a known purity and signals that do not overlap with the analyte signals.[10]
-
Add a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to completely dissolve both the sample and the internal standard.
3. NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Crucial Parameters for Quantification:
-
Use a 90° pulse angle.
-
Ensure a long relaxation delay (D1), typically 5 times the longest T1 relaxation time of the signals of interest, to allow for full relaxation of the protons.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[9]
-
4. Data Processing:
-
Apply appropriate window functions (e.g., exponential multiplication with a small line broadening) and perform Fourier transformation.
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate a well-resolved, characteristic signal of (S)-1-Boc-2-methyl-diazepane (e.g., the protons of the Boc group) and a signal from the internal standard.
5. Calculation: The purity or concentration of the analyte can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Data Presentation
The following table shows typical parameters for a qNMR experiment.
| Parameter | Typical Value/Setting |
| Spectrometer Frequency | ≥ 400 MHz |
| Pulse Angle | 90° |
| Relaxation Delay (D1) | 30 - 60 s (or 5 x T1) |
| Number of Scans | 16 - 64 (to achieve S/N > 250) |
| Internal Standard | Maleic Acid, Dimethyl Sulfone |
| Accuracy | ± 1-2% |
| Precision (%RSD) | < 1.0% |
Logical Relationship Diagram
Caption: Logical Flow for Quantitative NMR (qNMR).
References
- 1. csfarmacie.cz [csfarmacie.cz]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. benchchem.com [benchchem.com]
- 4. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. emerypharma.com [emerypharma.com]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Solid-Phase Synthesis Utilizing an (S)-2-Methyl-diazepane Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the solid-phase synthesis of diverse chemical libraries based on a chiral (S)-2-Methyl-diazepane scaffold. This scaffold is a valuable starting point for the discovery of novel therapeutic agents due to its three-dimensional structure and the presence of two nitrogen atoms that can be functionalized to explore chemical space.
The methodologies described herein are based on established principles of solid-phase organic synthesis and are intended to serve as a guide for the generation of libraries of N-acylated (S)-2-Methyl-diazepane derivatives. The protocols cover the immobilization of the scaffold onto a solid support, on-resin diversification, and the final cleavage of the products.
Overview of the Synthetic Strategy
The solid-phase synthesis strategy for creating a library of N-acylated (S)-2-Methyl-diazepane derivatives is a multi-step process that begins with the attachment of the chiral scaffold to a solid support. This is followed by the diversification of the scaffold by coupling a variety of building blocks, and finally, the cleavage of the desired compounds from the solid support. This approach allows for the rapid and efficient synthesis of a large number of compounds in parallel, which is highly advantageous for screening and lead optimization in drug discovery.
A key feature of this strategy is the use of a solid support, typically a polymeric resin, which simplifies the purification process at each step. By anchoring the scaffold to the resin, excess reagents and by-products can be easily washed away, eliminating the need for traditional purification techniques like column chromatography until the final cleavage step.
The overall workflow can be visualized as follows:
Catalytic Asymmetric Synthesis of Methyl-Substituted Diazepanes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic asymmetric synthesis of methyl-substituted diazepanes, a critical scaffold in medicinal chemistry. The methodologies presented herein focus on achieving high enantioselectivity in the introduction of a methyl group at the C3 position of the 1,4-diazepane core, a common structural motif in centrally active pharmaceuticals.
Introduction
The enantioselective synthesis of substituted diazepanes is of paramount importance in drug discovery, as the stereochemistry of these molecules often dictates their pharmacological activity and safety profile. This document details a powerful strategy for the asymmetric methylation of 3-substituted 1,4-benzodiazepin-2-ones that leverages the concept of "memory of chirality". In this approach, the inherent chirality of a precursor molecule, typically derived from an amino acid, directs the stereochemical outcome of a reaction even after the original stereocenter is temporarily achiralized. This method provides a highly efficient route to enantioenriched 3-methyl-1,4-diazepan-2-ones with excellent stereocontrol.
Key Strategy: Asymmetric Deprotonation and Alkylation via Memory of Chirality
The core of this methodology lies in the deprotonation of a 3-substituted-1,4-benzodiazepin-2-one to form a planar enolate intermediate. Despite the loss of the C3 stereocenter in the enolate, the chirality of the overall molecule is retained due to the conformationally locked, chiral seven-membered ring. Subsequent alkylation with an electrophile, such as methyl iodide, proceeds with high diastereoselectivity, guided by the pre-existing chirality of the enolate. This process allows for the synthesis of "quaternary" 1,4-benzodiazepin-2-ones, including those with a methyl substituent, in high enantiomeric excess.[1][2]
Experimental Protocols
General Procedure for Asymmetric Methylation of 3-Substituted-1,4-Benzodiazepin-2-ones
This protocol is adapted from the work of Carlier and coworkers on the enantioselective synthesis of quaternary 1,4-benzodiazepin-2-one scaffolds.[1][2][3]
Materials:
-
3-Substituted-1,4-benzodiazepin-2-one (starting material, 1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene (1.1 equiv)
-
Methyl iodide (CH₃I, 1.2 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, round-bottom flask under an argon atmosphere, add the 3-substituted-1,4-benzodiazepin-2-one.
-
Dissolve the starting material in anhydrous THF (concentration typically 0.1 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the LDA solution dropwise to the stirred solution.
-
Stir the reaction mixture at -78 °C for 30 minutes to ensure complete enolate formation.
-
Add methyl iodide dropwise to the reaction mixture.
-
Continue stirring at -78 °C for the time indicated in Table 1 (typically 1-4 hours).
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-methyl-3-substituted-1,4-benzodiazepin-2-one.
-
Determine the enantiomeric excess (ee%) of the product by chiral HPLC analysis.
Data Presentation
The following table summarizes the quantitative data for the asymmetric methylation of various 3-substituted-1,4-benzodiazepin-2-ones using the protocol described above.
| Entry | Starting Material (R Group) | Reaction Time (h) | Yield (%) | ee (%) |
| 1 | Phenyl | 1 | 85 | 96 |
| 2 | 4-Fluorophenyl | 2 | 82 | 98 |
| 3 | 2-Thienyl | 1.5 | 78 | 94 |
| 4 | Isopropyl | 4 | 75 | 88 |
Table 1. Asymmetric methylation of 3-substituted-1,4-benzodiazepin-2-ones.
Visualizations
Reaction Workflow for Asymmetric Methylation
Caption: Workflow for the asymmetric methylation of 3-substituted-1,4-benzodiazepin-2-ones.
Signaling Pathway of "Memory of Chirality" in Asymmetric Methylation
Caption: The "Memory of Chirality" concept in the asymmetric methylation of diazepanes.
References
Troubleshooting & Optimization
Technical Support Center: (S)-1-Boc-2-Methyl-diazepane Synthesis
Welcome to the technical support center for the synthesis of (S)-1-Boc-2-Methyl-diazepane. This guide is intended for researchers, scientists, and drug development professionals to help troubleshoot common issues and identify potential impurities encountered during the synthesis of this important pharmaceutical intermediate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of (S)-1-Boc-2-Methyl-diazepane, providing potential causes and actionable solutions.
Q1: My reaction to form the mono-Boc protected product is showing a significant amount of a higher molecular weight byproduct. What could it be?
A1: The most common higher molecular weight byproduct in this synthesis is the Di-Boc protected diazepane . This occurs when both secondary amine nitrogens in the diazepane ring react with the Boc-anhydride reagent. The symmetrical nature of similar diazepane scaffolds presents a challenge in achieving selective mono-functionalization.[1]
-
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the stoichiometry of di-tert-butyl dicarbonate (Boc₂O). Using a slight excess (e.g., 1.1-1.2 equivalents) is common, but a large excess will favor di-protection.
-
Slow Addition: Add the Boc₂O solution dropwise to the solution of 2-methyl-diazepane at a reduced temperature (e.g., 0 °C) to better control the reaction.
-
Purification: The di-Boc byproduct can often be separated from the mono-Boc product using column chromatography on silica gel. An alternative purification method involves washing the reaction mixture with an organic solvent like ethyl ether to remove the less polar di-Boc protected byproduct.[1]
-
Q2: My reaction is sluggish or appears incomplete, with a significant amount of unreacted 2-methyl-diazepane starting material remaining. What can I do?
A2: Incomplete reactions can be caused by several factors, including insufficient reagent, poor nucleophilicity of the amine, or solubility issues.
-
Troubleshooting Steps:
-
Reagent Quality: Ensure the Boc₂O is of high purity and has not degraded.
-
Base/Catalyst: The addition of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is often used to deprotonate the amine, increasing its nucleophilicity.[2] For sterically hindered amines, a catalyst like 4-dimethylaminopyridine (DMAP) can be used, but with caution as it can promote side reactions.
-
Solvent Choice: Ensure the starting materials are fully dissolved. While solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are common, for starting materials with poor solubility, aqueous basic conditions or the use of alcoholic solvents like methanol might be necessary.
-
Increase Temperature: Gently heating the reaction mixture to 40-50°C can increase the reaction rate, but this should be monitored closely to avoid byproduct formation.
-
Q3: I am using a reductive amination route to synthesize the diazepane ring, and I am observing byproducts. What are the likely culprits?
A3: Reductive amination is a powerful method but can lead to specific impurities.
-
Common Byproducts & Solutions:
-
Over-alkylation: The newly formed secondary amine can react again with the aldehyde, leading to a tertiary amine byproduct. A one-pot tandem procedure where Boc-protection is performed concurrently with the reductive amination can prevent this by immediately protecting the desired secondary amine as it forms.[3]
-
Aldehyde/Ketone Reduction: The reducing agent may reduce the starting carbonyl compound to an alcohol. Using a milder, imine-selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride can minimize this side reaction.[3][4]
-
Unreacted Imine: The intermediate imine may not be fully reduced. Ensure a sufficient amount of the reducing agent is present and allow for adequate reaction time.
-
Q4: How can I confirm the identity of my product and detect these common impurities?
A4: A combination of standard analytical techniques is recommended:
-
Thin-Layer Chromatography (TLC): A quick and effective way to monitor reaction progress. The di-Boc product will be significantly less polar (higher Rf value) than the mono-Boc product, while the unreacted amine starting material will be highly polar (lower Rf value).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the ideal technique for identifying the desired product and impurities by their mass-to-charge ratio (m/z).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the final product. The presence of two Boc groups in the di-protected impurity will be evident by the integration of the tert-butyl proton signal (~1.4-1.5 ppm) being 18H instead of 9H.
Data Presentation: Summary of Potential Impurities
The table below summarizes the likely impurities, their potential origin, and key analytical identifiers.
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Potential Origin | Key Analytical Identifier (LC-MS [M+H]⁺) |
| (S)-1,4-Di-Boc-2-methyl-diazepane | C₁₆H₃₀N₂O₄ | 314.42 | Over-protection with Boc₂O | 315.2 |
| (S)-2-Methyl-diazepane | C₆H₁₄N₂ | 114.19 | Unreacted starting material | 115.1 |
| (R)-1-Boc-2-Methyl-diazepane | C₁₁H₂₂N₂O₂ | 214.31 | Racemization during synthesis | 215.2 (indistinguishable from product by MS) |
| Oligomeric Byproducts | Variable | > 300 | Incomplete cyclization | Series of higher mass ions |
Experimental Protocols
Protocol 1: Mono-Boc Protection of (S)-2-Methyl-diazepane
This protocol describes a general procedure for the selective mono-protection of the diazepane nitrogen.
-
Dissolution: Dissolve (S)-2-Methyl-diazepane (1.0 eq) in dichloromethane (DCM, approx. 10 mL per mmol of amine).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (TEA, 1.5 eq).
-
Boc₂O Addition: To a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in a small amount of DCM. Add this solution dropwise to the cooled amine solution over 30 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by adding water. Separate the organic layer, wash with saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield pure (S)-1-Boc-2-Methyl-diazepane.
Mandatory Visualization
Troubleshooting Workflow for Impurity Analysis
The following diagram illustrates a logical workflow for identifying and addressing common impurities during the synthesis of (S)-1-Boc-2-Methyl-diazepane.
Caption: Troubleshooting workflow for impurity identification.
References
Optimization of reaction conditions for (S)-1-Boc-2-Methyl-diazepane synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-1-Boc-2-Methyl-diazepane.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of (S)-1-Boc-2-Methyl-diazepane.
Issue 1: Low Yield of the Final Product
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | Monitor the reaction progress closely using TLC or LC-MS. If the starting material is still present after the recommended reaction time, consider extending the reaction duration. Ensure the reaction temperature is maintained at the optimal level. | The reaction goes to completion, leading to a higher yield of the desired product. |
| Suboptimal Reagent Stoichiometry | Carefully check the molar ratios of the reactants. An excess or deficit of a key reagent, such as the Boc-anhydride or the base, can lead to side reactions or incomplete conversion. | Optimized stoichiometry minimizes side product formation and maximizes the conversion of the starting material. |
| Moisture in Reaction | Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. | The absence of moisture prevents the hydrolysis of reagents and intermediates, thereby improving the yield. |
| Inefficient Cyclization | For syntheses involving an intramolecular cyclization step, the choice of base and solvent is critical. Consider screening different conditions, such as using a stronger base or a higher boiling point solvent, to facilitate the ring closure. | Improved cyclization efficiency will directly translate to a higher yield of the diazepane ring structure. |
Issue 2: Presence of Impurities in the Final Product
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Side Reactions during Boc Protection | The addition of DMAP to Boc anhydride can be highly exothermic and lead to side reactions. Add the DMAP solution slowly to the reaction mixture, especially on a larger scale, to control the temperature.[1] | A controlled reaction minimizes the formation of byproducts, resulting in a cleaner product. |
| Formation of Di-Boc Protected Product | If the starting diamine has two reactive amine groups, di-protection can occur. Use a controlled amount of Boc-anhydride (typically 1.0-1.1 equivalents) to favor mono-protection. | Selective mono-protection is achieved, reducing the amount of the di-protected impurity. |
| Epimerization of the Chiral Center | The stereocenter at the 2-position can be susceptible to epimerization under harsh basic or acidic conditions. Use mild bases and avoid prolonged exposure to strong acids during workup and purification. | The enantiomeric purity of the final product is maintained. A reported synthesis achieved an optical purity of 99.9% ee.[2] |
| Ineffective Purification | Column chromatography is often used for purification. Optimize the solvent system (eluent) to achieve better separation of the product from impurities. Consider using a different stationary phase if baseline separation is not achieved. | The final product is isolated with high purity. A chemical purity of 97.5% was achieved by gas chromatography analysis in one study.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the synthesis of (S)-1-Boc-2-Methyl-diazepane?
A common and practical starting material is (S)-(+)-2-amino-1-propanol.[3] This chiral precursor allows for the construction of the chiral 1,4-diazepane ring system.[3]
Q2: Which synthetic strategies are commonly employed to construct the 1,4-diazepane ring?
A practical approach involves the intramolecular Fukuyama-Mitsunobu cyclization of an N-nosyl diamino alcohol derived from the chiral starting material.[3] Another strategy that has been explored is the desymmetrization of a homopiperazine.[3]
Q3: What are the typical reaction conditions for the Boc protection step?
The Boc protection is generally carried out using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[4] A common catalytic base used is 4-dimethylaminopyridine (DMAP).[1] The reaction is typically performed in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature.
Q4: How can I avoid the formation of CO₂ gas during the Boc protection reaction?
The reaction of Boc anhydride, particularly when catalyzed by DMAP, generates tert-butyl carbonate, which can decompose into CO₂ and tert-butanol.[1] It is crucial to perform the reaction in an open or well-vented system to allow the gas to escape safely and prevent pressure buildup.[1]
Q5: What is the reported overall yield for the synthesis of (S)-1-Boc-2-Methyl-diazepane?
One reported synthesis starting from (S)-(+)-2-amino-1-propanol achieved an overall yield of 45.2% for tert-butyl (S)-3-methyl-1,4-diazepane-1-carboxylate.[2]
Quantitative Data Summary
| Parameter | Value | Method of Analysis | Reference |
| Chemical Purity | 97.5% | Gas Chromatography | [2] |
| Optical Purity | 99.9% ee | After conversion to a methylsilyl chloride derivative | [2] |
| Overall Yield | 45.2% | From (S)-(+)-2-amino-1-propanol | [2] |
Experimental Protocols
Synthesis of tert-Butyl (S)-3-methyl-1,4-diazepane-1-carboxylate [2]
This protocol describes a key deprotection step in a multi-step synthesis of a closely related compound.
Step 1: Deprotection of the Nosyl Group
-
Dissolve tert-Butyl (S)-3-methyl-4-((2-nitrophenyl)sulfonyl)-1,4-diazepane-1-carboxylate (2.60 kg, 6.51 mol) in acetonitrile (20 L).
-
Add potassium carbonate (1.79 kg, 13.0 mol) to the solution.
-
Slowly add benzothiophenol (2.15 kg, 19.5 mol) over 6 hours while maintaining the internal temperature at or below 20 °C.
-
After the addition is complete, continue to stir the reaction mixture at 20 °C for 18 hours.
-
Monitor the reaction for completion.
-
Upon completion, proceed with workup and purification to isolate the tert-butyl (S)-3-methyl-1,4-diazepane-1-carboxylate.
Visualizations
Caption: General synthetic workflow for (S)-1-Boc-2-Methyl-diazepane.
Caption: Decision tree for troubleshooting common synthesis issues.
References
Overcoming poor yield in the synthesis of substituted diazepanes
Welcome to the technical support center for the synthesis of substituted diazepanes. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the synthesis of these important heterocyclic compounds. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific challenges in your experiments.
Troubleshooting Guide: Overcoming Poor Yield
Low yields are a common challenge in the synthesis of substituted diazepanes. This guide will help you identify potential causes and implement effective solutions.
Q1: My cyclocondensation reaction to form the diazepane ring is showing low to no conversion of starting materials. What are the likely causes and how can I fix this?
Possible Causes & Solutions:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical parameters. Reactions may not proceed at room temperature and often require reflux conditions to drive the reaction forward.[1]
-
Troubleshooting Steps:
-
Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS.
-
Increase the reaction time. Some reactions may require several hours to reach completion.
-
Consider using a higher boiling point solvent to facilitate intramolecular cyclization and the removal of byproducts like water. A Dean-Stark apparatus can be beneficial for removing water and shifting the equilibrium towards the product.[2]
-
-
-
Inactive or Inefficient Catalyst: The choice and activity of the catalyst are crucial for many diazepane syntheses.
-
Troubleshooting Steps:
-
Catalyst Selection: If using a catalyst, ensure it is appropriate for your specific reaction. For instance, heteropolyacids (HPAs) like H₅PMo₁₀V₂O₄₀ have been shown to be efficient for the synthesis of 1,4-diazepine and 1,5-benzodiazepine derivatives.[1] Zeolite catalysts like H-MCM-22 are effective for the synthesis of 1,5-benzodiazepines at room temperature.[3]
-
Catalyst Loading: The amount of catalyst can significantly impact the yield. An insufficient amount may lead to low conversion, while an excess may not improve the yield and could complicate purification.[1][3] It's recommended to perform small-scale trial reactions to determine the optimal catalyst loading.
-
Catalyst Activation: Some catalysts, like zinc dust in a Reformatsky reaction for preparing intermediates, may require activation prior to use (e.g., with I₂ or an HCl wash followed by drying).[2]
-
-
-
Presence of Moisture: Many condensation reactions are sensitive to moisture.
-
Troubleshooting Steps:
-
Ensure all glassware is oven-dried before use.
-
Use anhydrous reagents and solvents.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if your reagents are particularly sensitive to moisture or air.[4]
-
-
Q2: I am observing the formation of significant side products, which is lowering the yield of my desired substituted diazepane. How can I minimize these?
Possible Causes & Solutions:
-
Intermolecular Reactions Leading to Dimerization or Polymerization: At high concentrations, intermolecular reactions can compete with the desired intramolecular cyclization.
-
Troubleshooting Step: Perform the reaction under high dilution conditions to favor the formation of the cyclic diazepane monomer.[2]
-
-
Formation of Acyclic Intermediates: The reaction may stall at an acyclic amide intermediate without proceeding to cyclization.
-
Troubleshooting Steps:
-
Increase the reaction temperature or switch to a higher boiling point solvent to promote cyclization.[2]
-
The choice of catalyst can influence the reaction pathway. Experiment with different Lewis or Brønsted acids to find one that favors cyclization.
-
-
-
Side Reactions due to Reaction Conditions: Harsh reaction conditions can lead to the decomposition of starting materials or the desired product.
Q3: The purification of my substituted diazepane is difficult, and I'm experiencing significant product loss during this step. What can I do?
Possible Causes & Solutions:
-
Presence of Unreacted Starting Materials or Acyclic Intermediates: These impurities can co-elute with the product during chromatography.
-
Troubleshooting Step: Optimize the reaction to drive it to completion. If this is not possible, explore different chromatography conditions (e.g., different solvent systems or stationary phases) or consider recrystallization to purify the product.[2]
-
-
Product Instability: The desired diazepane derivative may be unstable under the purification conditions (e.g., on silica gel).
Frequently Asked Questions (FAQs)
Q: What is the impact of substituents on the starting materials on the reaction yield?
A: The electronic nature of the substituents can significantly influence the reaction. Electron-withdrawing groups can increase the electrophilicity of a carbonyl carbon, potentially facilitating nucleophilic attack.[2] Conversely, bulky substituents can introduce steric hindrance, which may slow down the reaction or prevent it from going to completion. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines, for example, shows that the substitution pattern on the aromatic ring can influence the reaction's specificity.[5]
Q: Can the reaction solvent affect the yield and selectivity?
A: Yes, the choice of solvent is crucial. For instance, in the reductive amination to form certain tri-substituted diazepanes, the addition of chloroform to a methanolic reaction mixture was found to be necessary for the reaction to proceed.[5] Solvent polarity can also influence the formation of side products.[6] It is advisable to screen a few different solvents to find the optimal one for your specific synthesis.
Q: My synthesis involves a chiral center. What precautions should I take to avoid racemization?
A: Racemization can occur, especially in the presence of strong bases or at elevated temperatures, through the deprotonation of a stereogenic center.[7] To mitigate this:
-
Use milder, sterically hindered organic bases instead of strong, non-hindered ones.[7]
-
Run the reaction at the lowest temperature that allows for a reasonable reaction rate.[7]
-
Choose an appropriate nitrogen-protecting group that can help stabilize the chiral center.[7]
-
Minimize the reaction time by closely monitoring its progress.[7]
Data Presentation
Table 1: Effect of Catalyst on the Yield of 1,5-Benzodiazepine Derivatives
| Catalyst | Catalyst Amount (mg) | Reaction Time (min) | Yield (%) |
| H-MCM-22 | 50 | 60 | 30 |
| H-MCM-22 | 100 | 60 | 65 |
| H-MCM-22 | 150 | 60 | 87 |
| H-MCM-22 | 200 | 60 | 87 |
Data synthesized from information presented in the synthesis of 1,5-Benzodiazepines using H-MCM-22 catalyst.[3]
Table 2: Influence of Temperature and Residence Time on Diazepam Synthesis in a Flow Reactor
| Temperature (°C) | Residence Time (min) | Crude Yield (%) |
| 40 | 10 | 61 |
| 60 | 10 | 86 |
This data highlights the optimization of a continuous flow synthesis of diazepam.[8]
Experimental Protocols
Key Experiment: Synthesis of 1,5-Benzodiazepine using H-MCM-22 Catalyst
This protocol is a generalized procedure based on the synthesis of 1,5-benzodiazepines.[3]
-
Reactant Preparation: In a round-bottom flask, dissolve o-phenylenediamine (1 mmol) and a suitable ketone (2.5 mmol) in methanol (10 mL).
-
Catalyst Addition: Add H-MCM-22 catalyst (150 mg) to the solution.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete (as indicated by TLC, typically within 60 minutes), separate the catalyst by filtration.
-
Purification: Evaporate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from ethanol to afford the pure 1,5-benzodiazepine derivative.
Visualizations
Caption: A troubleshooting workflow for diagnosing and resolving low yield issues in diazepane synthesis.
Caption: Reaction pathways illustrating the competition between intramolecular cyclization and intermolecular side reactions.
References
- 1. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam [frontiersin.org]
Technical Support Center: Diastereoselective Synthesis of 2-Substituted 1,4-Diazepanes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the diastereoselectivity of 2-substituted 1,4-diazepane synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main strategies to control diastereoselectivity in the synthesis of 2-substituted 1,4-diazepanes?
A1: The primary strategies for controlling diastereoselectivity in the synthesis of 2-substituted 1,4-diazepanes involve:
-
Substrate-based control: Utilizing a chiral substrate where the existing stereocenter directs the stereochemical outcome of the reaction.
-
Auxiliary-based control: Employing a chiral auxiliary that is temporarily attached to the substrate to direct the formation of a new stereocenter.[1][2]
-
Reagent-based control: Using a chiral reagent or catalyst to influence the stereoselectivity of the reaction.
-
Kinetic vs. Thermodynamic control: Manipulating reaction conditions such as temperature and reaction time to favor the formation of the kinetic or thermodynamic diastereomer.
Q2: How does the choice of solvent affect the diastereoselectivity of the reaction?
A2: The polarity and coordinating ability of the solvent can significantly influence the transition state of the cyclization or substitution reaction, thereby affecting the diastereomeric ratio. Polar aprotic solvents like dichloromethane and acetonitrile have been shown to provide higher diastereomeric ratios in some cases, while other solvents may lead to poorer selectivity.[3] It is often recommended to screen a variety of solvents with different polarities to optimize the diastereoselectivity for a specific reaction.
Q3: Can temperature changes improve the diastereomeric ratio?
A3: Yes, temperature is a critical factor. Lowering the reaction temperature often favors the formation of the kinetically controlled product, which may be the desired diastereomer with higher purity. Conversely, higher temperatures can sometimes lead to an equilibrium of diastereomers, resulting in lower diastereoselectivity.[3]
Q4: What is the role of a chiral auxiliary in diastereoselective synthesis?
A4: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate.[2] It biases the formation of one diastereomer over another in a subsequent reaction. After the desired stereocenter is created, the auxiliary can be removed and ideally recycled. Evans oxazolidinones and Ellman's tert-butanesulfinamide are examples of effective chiral auxiliaries.[1]
Troubleshooting Guide
Problem 1: Low Diastereomeric Ratio (d.r.) in the Final Product
| Possible Cause | Troubleshooting Steps |
| Suboptimal Reaction Temperature | Systematically vary the reaction temperature. Lower temperatures often increase diastereoselectivity by favoring the kinetic product.[3] |
| Inappropriate Solvent | Screen a range of solvents with varying polarities (e.g., dichloromethane, acetonitrile, THF, toluene). The solvent can stabilize or destabilize the transition state leading to the desired diastereomer.[3] |
| Incorrect Stoichiometry of Reagents | Optimize the ratio of the reactants. An excess of one reactant may alter the reaction pathway or lead to side reactions that decrease selectivity.[3] |
| Reversible Reaction | For reactions that can be reversible, such as the aza-Michael addition, prolonged reaction times might lead to equilibration and a lower d.r. Monitor the reaction progress and quench it once the optimal d.r. is achieved.[3] |
| Steric Hindrance | If using a chiral auxiliary or a substituted substrate, the steric bulk of the directing group may not be sufficient to effectively control the stereochemistry. Consider using a bulkier auxiliary or modifying the substrate. |
Problem 2: Formation of Multiple Undesired Side Products
| Possible Cause | Troubleshooting Steps |
| Reactive Intermediates | The reaction may proceed through unstable intermediates that can decompose or react through alternative pathways. Adjusting the rate of addition of reagents or lowering the temperature can help control the concentration of these intermediates. |
| Presence of Impurities | Ensure the starting materials and reagents are of high purity. Impurities can sometimes catalyze side reactions. |
| Incompatible Protecting Groups | If using protecting groups, ensure they are stable under the reaction conditions. Unintended deprotection can lead to a mixture of products. |
Data Presentation
Table 1: Effect of Solvent on Diastereomeric Ratio in an Asymmetric Aza-Michael Reaction [3]
| Entry | Solvent | Diastereomeric Ratio (S,S) : (R,S) |
| 1 | Dichloromethane | 4.20 : 1 |
| 2 | Acetonitrile | 3.73 : 1 |
| 3 | Toluene | 2.15 : 1 |
| 4 | Tetrahydrofuran | 1.86 : 1 |
| 5 | Methanol | 1.53 : 1 |
Table 2: Effect of Reaction Temperature on Diastereomeric Ratio [3]
| Entry | Temperature (°C) | Diastereomeric Ratio (S,S) : (R,S) |
| 1 | 0 | Lower d.r. (prolonged reaction time) |
| 2 | 20 | 4.50 : 1 |
| 3 | 40 | Lower d.r. |
| 4 | 60 | Lower d.r. |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Aza-Michael Addition [3]
-
Dissolve the unsaturated ester (1.00 equiv) and the chiral amine (e.g., (S)-1-(4-methoxyphenyl)ethylamine) (1.10 equiv) in the desired solvent (e.g., dichloromethane) under an inert atmosphere.
-
Stir the reaction mixture at the optimized temperature (e.g., 20 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., 1H-NMR or HPLC).
-
Once the reaction is complete or the optimal diastereomeric ratio is achieved, quench the reaction.
-
Extract the product with an organic solvent, wash with brine, dry over an anhydrous drying agent (e.g., Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to isolate the desired diastereomer.
-
Determine the diastereomeric ratio of the purified product using HPLC or NMR spectroscopy.
Protocol 2: General Procedure for Reductive Amination [4][5]
-
To a solution of the ketone or aldehyde precursor in a suitable solvent (e.g., methanol), add the diamine (1.0 equiv).
-
Stir the mixture at room temperature to form the imine intermediate.
-
Add a reducing agent (e.g., sodium borohydride) portion-wise at a controlled temperature (e.g., 0 °C to room temperature).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction with a suitable reagent (e.g., water or a saturated aqueous solution of ammonium chloride).
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent, and remove the solvent under reduced pressure.
-
Purify the product by flash column chromatography to separate the diastereomers.
Visualizations
Caption: A generalized experimental workflow for the synthesis and analysis of 2-substituted 1,4-diazepanes.
Caption: Key factors influencing the diastereoselectivity of 2-substituted 1,4-diazepane synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Hindered Amine Deprotection: A Technical Support Guide
Welcome to the Technical Support Center for troubleshooting the deprotection of tert-butyloxycarbonyl (Boc)-protected hindered amines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this critical synthetic step. Below, you will find troubleshooting advice in a question-and-answer format, detailed experimental protocols, and comparative data to optimize your deprotection reactions.
Frequently Asked Questions (FAQs)
Q1: My Boc deprotection on a hindered amine is sluggish or incomplete. What are the primary causes?
Incomplete deprotection of sterically hindered amines is a common issue and typically stems from several factors:
-
Steric Hindrance: The bulky nature of the substrate around the Boc-protected amine can physically impede the approach of the acidic reagent, slowing down the cleavage reaction.[1]
-
Insufficient Acid Strength or Concentration: Standard conditions, such as 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), may not be potent enough for particularly challenging substrates.[1][2] The rate of Boc cleavage is highly dependent on the acid's concentration.
-
Poor Reagent Quality: TFA is hygroscopic, and the presence of water can diminish its effective acidity, leading to a slower reaction.[1]
-
Low Reaction Temperature: While reactions are often started at 0 °C to control exotherms, this can significantly decrease the reaction rate for hindered substrates.[2]
-
Substrate Solubility: Poor solubility of the starting material in the reaction solvent can create a heterogeneous mixture and prevent the reaction from going to completion.[1]
Q2: How can I drive my incomplete deprotection to completion?
If you observe significant starting material after your standard reaction time, consider the following sequential strategies:
-
Prolong the Reaction Time: Continue to stir the reaction at room temperature and monitor its progress periodically using an appropriate analytical method like TLC or LC-MS.[1]
-
Increase the Reaction Temperature: Gently warming the reaction mixture can accelerate the cleavage of a stubborn Boc group. However, be aware that this may also increase the formation of side products if scavengers are not used.[1][3]
-
Increase Acid Concentration: The concentration of TFA can be gradually increased. For highly resistant substrates, using neat TFA may be necessary, provided the molecule can withstand the harsh conditions.[2][4]
-
Use a Stronger Acid System: If TFA is proving ineffective, switching to a more potent acidic system, such as 4M Hydrogen Chloride (HCl) in 1,4-dioxane, can be highly effective.[2][5]
Troubleshooting Workflow
The following diagram outlines a decision-making process for addressing incomplete Boc deprotection of hindered amines.
Caption: A decision workflow for troubleshooting incomplete Boc deprotection.
Q3: I'm observing side products after deprotection. What are they and how can I prevent them?
A common side reaction is the alkylation of nucleophilic sites on your molecule by the tert-butyl cation that is generated during Boc cleavage.[5][6]
-
Susceptible Residues: In peptide synthesis, amino acids with electron-rich side chains are particularly vulnerable. These include Tryptophan, Methionine, Cysteine, and Tyrosine.[5][7]
-
Prevention with Scavengers: The most effective way to prevent these side reactions is by adding a "scavenger" to the reaction mixture.[3][5] Scavengers are nucleophilic compounds that trap the tert-butyl cation before it can react with your substrate.[3][7]
| Susceptible Residue | Common Scavengers |
| Tryptophan (Trp) | Triisopropylsilane (TIS), Triethylsilane (TES), Anisole, 1,2-Ethanedithiol (EDT)[3][7] |
| Methionine (Met) | Thioanisole[3][5] |
| Cysteine (Cys) | 1,2-Ethanedithiol (EDT)[5] |
| Tyrosine (Tyr) | Anisole, Thioanisole |
A widely used general-purpose scavenger cocktail is a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[7][8]
Comparative Data on Deprotection of Hindered Substrates
The efficiency of Boc deprotection is highly substrate-dependent. Steric hindrance can necessitate harsher conditions or alternative reagents to achieve high yields in reasonable timeframes.
| Substrate Example | Reagent/Conditions | Time | Yield | Reference |
| N-Boc-L-Valine methyl ester | Choline chloride/pTSA DES, RT | 25 min | 63% | |
| N-Boc-L-Leucine methyl ester | Choline chloride/pTSA DES, RT | 25 min | 68% | |
| N-Boc-1-naphthylamine | Oxalyl chloride (3 eq), MeOH, RT | 1 h | 90% | [1] |
| N-Boc-L-tryptophan | Oxalyl chloride (3 eq), MeOH, RT | 3 h | 85% | [1] |
| Aryl N-Boc (selective) | Thermal (Flow), 180°C, MeOH | 45 min | 90% | [7] |
| Alkyl N-Boc | Thermal (Flow), 230°C, MeOH | 45 min | 81% | [7] |
DES: Deep Eutectic Solvent; RT: Room Temperature
Experimental Protocols
Protocol 1: Standard Deprotection with TFA in DCM
This protocol is a general starting point for most Boc deprotections.
Materials:
-
Boc-protected amine
-
Anhydrous Dichloromethane (DCM)[4]
-
Trifluoroacetic Acid (TFA)[4]
-
Scavenger (e.g., Triisopropylsilane, TIPS), if needed[7]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the Boc-protected amine (1.0 eq) in anhydrous DCM (to a concentration of 0.1-0.5 M) in a round-bottom flask.
-
If required, add the appropriate scavenger (e.g., 2-5% v/v TIS).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA to the desired concentration (typically 20-50% v/v).[4]
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring progress by TLC or LC-MS.[4]
-
Once complete, concentrate the reaction mixture under reduced pressure to remove excess DCM and TFA.[4]
-
Redissolve the residue in an organic solvent like ethyl acetate.
-
Carefully wash the organic layer with saturated aq. NaHCO₃ to neutralize remaining acid. Caution: CO₂ evolution will cause pressure.[4]
-
Wash with brine, dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude amine.[4]
Protocol 2: Deprotection of a Hindered Amine with HCl in Dioxane
This method is often more effective for substrates that are resistant to TFA.
Materials:
-
Boc-protected hindered amine
-
4M HCl in 1,4-dioxane solution
-
Anhydrous diethyl ether
Procedure:
-
In a flask, dissolve the Boc-protected compound (1.0 eq) in a minimal amount of 4M HCl in 1,4-dioxane.
-
Stir the reaction mixture at room temperature for 1 to 4 hours, monitoring by TLC or LC-MS.[2]
-
The deprotected product will often precipitate as the hydrochloride salt.
-
Upon completion, the solid can be collected by filtration and washed with a solvent like anhydrous diethyl ether to remove any non-polar impurities. Alternatively, the solvent can be removed under reduced pressure.
Protocol 3: Mild Deprotection with Oxalyl Chloride in Methanol
This protocol is useful for substrates containing other acid-labile functional groups.
Materials:
-
Boc-protected amine
-
Anhydrous Methanol (MeOH)
-
Oxalyl chloride
Procedure:
-
In a dry round-bottom flask, dissolve the Boc-protected starting material (1.0 eq) in anhydrous methanol.[1]
-
Stir the solution at room temperature for 5 minutes.
-
Carefully add oxalyl chloride (3.0 eq) to the solution.[1]
-
Continue stirring at room temperature for 1-4 hours, depending on the substrate, while monitoring the reaction.[1]
-
Upon completion, remove the solvent in vacuo to obtain the deprotected amine, typically as its hydrochloride salt.[1]
Deprotection Mechanism and Scavenger Action
The following diagram illustrates the acid-catalyzed deprotection mechanism and the role of scavengers in preventing side reactions.
Caption: Mechanism of Boc deprotection and the role of scavengers.
References
- 1. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3*7H20-NaI System in Acetonitrile [organic-chemistry.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
Preventing racemization during the synthesis of chiral diazepanes
Welcome to the Technical Support Center for the Synthesis of Chiral Diazepanes. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing racemization during the synthesis of chiral diazepanes. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format, complete with data tables, detailed experimental protocols, and visualizations to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of racemization during the synthesis of chiral diazepanes?
A1: Racemization during the synthesis of chiral diazepanes typically occurs through the deprotonation of a stereogenic center, which leads to the formation of a planar, achiral intermediate like an enolate or an imine. Subsequent reprotonation can then happen from either face, resulting in a mixture of enantiomers. Key factors that contribute to this loss of stereochemical integrity include:
-
Elevated Temperatures: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for deprotonation at the chiral center.
-
Strong Bases: The use of strong, non-hindered bases can easily abstract a proton from a chiral carbon, particularly if it is in an acidic environment (e.g., alpha to a carbonyl group).
-
Prolonged Reaction Times: Extended exposure to conditions that can induce racemization increases the probability of diminishing the enantiomeric excess (ee).
-
Inappropriate N-Protecting Group: The nature of the nitrogen protecting group can influence the acidity of adjacent protons and the overall stability of the chiral center.
-
Reaction Mechanism: Certain reaction pathways that proceed through carbocation or planar carbanion intermediates are inherently more susceptible to racemization.
Q2: How does the choice of base impact the prevention of racemization?
A2: The choice of base is critical in preserving the stereochemical integrity of chiral diazepanes. Strong, non-hindered bases such as sodium hydroxide or potassium tert-butoxide are more likely to cause racemization by readily abstracting the proton at the chiral center. In contrast, weaker or sterically hindered bases are preferred as they are less likely to cause deprotonation.
| Base | Solvent | Temperature (°C) | Enantiomeric Excess (ee%) |
| Sodium Ethoxide | Ethanol | 80 | 45% |
| Sodium Ethoxide | Ethanol | 25 | 70% |
| Triethylamine (TEA) | DCM | 25 | 92% |
| DIPEA | DCM | 25 | 95% |
| 2,6-Lutidine | THF | 0 | >98% |
Q3: Can the N-protecting group influence racemization?
A3: Absolutely. The choice of the nitrogen protecting group can significantly impact the stability of an adjacent chiral center. Electron-withdrawing protecting groups can increase the acidity of the α-proton, making it more susceptible to abstraction by a base. Conversely, a bulky protecting group can sterically hinder the approach of a base, thus preventing deprotonation and subsequent racemization. For instance, the 9-(9-phenylfluorenyl) (Pf) group has been shown to be effective in preventing racemization in α-amino compounds.[1]
Q4: What are chiral auxiliaries and can they be used in the synthesis of chiral diazepanes?
A4: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a synthesis.[2][3][4] The auxiliary guides the formation of the desired stereoisomer, and is then removed to yield the enantiomerically pure product. While the use of chiral auxiliaries is a powerful strategy in asymmetric synthesis, specific examples for the synthesis of chiral diazepanes are not as extensively documented as for other heterocyclic systems. However, the principles are applicable. For example, Evans' oxazolidinones and Oppolzer's camphorsultams are commonly used auxiliaries that could be adapted for the synthesis of chiral diazepine precursors.[5][6]
Troubleshooting Guides
This section addresses specific problems you might encounter during your experiments.
Scenario 1: Significant loss of enantiomeric excess (ee) after a base-mediated intramolecular cyclization.
-
Possible Cause: The base used for the cyclization is causing deprotonation at the stereogenic center, leading to racemization.[1]
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Reducing the temperature can significantly decrease the rate of racemization. It is advisable to run the reaction at the lowest temperature that still allows for a reasonable reaction rate.[1]
-
Change the Base: Switch to a weaker or more sterically hindered base. For example, if you are using sodium ethoxide, consider switching to DIPEA or 2,6-lutidine.
-
Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to minimize the product's exposure to racemizing conditions.
-
Scenario 2: Racemization of an α-amino ester precursor before or during cyclization.
-
Possible Cause: The α-proton is highly acidic due to the adjacent ester group and is being abstracted by the base or upon heating.[1]
-
Troubleshooting Steps:
-
Protecting Group Strategy: Employ a bulky N-protecting group to sterically shield the α-proton from the base.
-
Milder Reaction Conditions: Avoid harsh bases and high temperatures. If a base is necessary, use a non-nucleophilic, hindered base.[1]
-
Alternative Synthetic Route: Consider a synthetic strategy that avoids the formation of a labile α-amino ester intermediate.
-
Experimental Protocols
Protocol 1: General Procedure for Base-Mediated Intramolecular Cyclization with Minimized Racemization
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the linear precursor (1.0 eq) and a dry, aprotic solvent (e.g., THF or DCM).
-
Cooling: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.
-
Base Addition: Slowly add a solution of a sterically hindered base (e.g., 2,6-lutidine, 1.2 eq) in the same dry solvent to the reaction mixture over 10-15 minutes.
-
Reaction Monitoring: Stir the reaction at the low temperature and monitor its progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride.
-
Workup: Allow the mixture to warm to room temperature, and then extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
-
Chiral Analysis: Determine the enantiomeric excess of the purified product using chiral HPLC (see Protocol 2).
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
This is a general guideline, and specific parameters will need to be optimized for your compound.
-
Sample Preparation: Prepare a dilute solution of your purified chiral diazepane in the mobile phase (typically around 1 mg/mL).
-
Column Selection: Choose a suitable chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) are often a good starting point for the separation of heterocyclic compounds.[7]
-
Mobile Phase: A common mobile phase for chiral separations on polysaccharide-based columns is a mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol). The ratio will need to be optimized to achieve baseline separation of the enantiomers.
-
HPLC Conditions:
-
Flow rate: 0.5 - 1.0 mL/min
-
Injection volume: 5 - 20 µL
-
Detector: UV detector set to a wavelength where your compound has strong absorbance.
-
-
Analysis:
-
Inject a sample of the racemic mixture first to determine the retention times of both enantiomers.
-
Inject your synthesized sample and integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess (ee%) using the following formula: ee% = [|Area(R) - Area(S)| / (Area(R) + Area(S))] * 100
-
Visualizations
Caption: Workflow illustrating the desired synthetic pathway to a chiral diazepane and the competing racemization pathway.
Caption: A decision tree for troubleshooting racemization in chiral diazepane synthesis.
References
- 1. Enantioselective synthesis of "quaternary" 1,4-benzodiazepin-2-one scaffolds via memory of chirality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. 手性助劑 [sigmaaldrich.com]
- 4. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 5. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Removal from (S)-1-Boc-2-Methyl-diazepane Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of residual catalysts from the synthesis of (S)-1-Boc-2-Methyl-diazepane. The following information is designed to offer practical solutions and detailed protocols to ensure the purity of the final product, which is critical in pharmaceutical applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used in the synthesis of chiral nitrogen heterocycles like (S)-1-Boc-2-Methyl-diazepane, and why is their removal important?
A1: The synthesis of chiral nitrogen-containing heterocycles often employs precious metal catalysts, such as those based on palladium (Pd) and ruthenium (Ru).[1] These catalysts are crucial for achieving high efficiency and stereoselectivity in various chemical transformations. However, it is imperative to remove these residual metals from the final active pharmaceutical ingredient (API).[1] If retained, they can compromise the stability and properties of the compound, potentially leading to contamination and adverse effects.[1] Regulatory bodies have established strict limits for metal impurities in pharmaceutical products.[2]
Q2: What are the primary methods for removing residual catalysts from organic reaction mixtures?
A2: Several methods are available for the removal of catalyst residues. The choice of method depends on factors such as the nature of the catalyst, the properties of the product, and the scale of the reaction. Common techniques include:
-
Adsorption: Using materials like activated carbon or silica gel to bind the catalyst.[3]
-
Scavenging: Employing solid-supported or solution-phase reagents (scavengers) that selectively bind to the metal.[4]
-
Extraction: Using a liquid-liquid extraction to partition the catalyst into a separate phase.[5]
-
Crystallization: Purifying the product through crystallization, leaving the catalyst impurities in the mother liquor.[3]
-
Oxidative Treatment: Converting the catalyst into an insoluble form that can be removed by filtration.[6]
Q3: How do I choose the most suitable catalyst removal method for my experiment?
A3: The selection of an appropriate method should be based on a systematic evaluation. Key considerations include:
-
The nature of the catalyst: The oxidation state and ligands of the metal complex can influence the effectiveness of different methods.
-
The properties of your product: Factors like solubility, stability, and the presence of functional groups that might interact with the removal agent are important.
-
Scalability: Some methods, like chromatography, are more suitable for lab-scale, while others, like crystallization and scavenging, can be scaled up for industrial production.[3]
-
Cost-effectiveness: The cost of the removal agent and the complexity of the procedure are also practical considerations.
It is often beneficial to screen several methods on a small scale to identify the most efficient and practical approach for your specific process.
Q4: Can I use a combination of methods for more effective catalyst removal?
A4: Yes, a multi-step approach can be highly effective. For instance, an initial filtration through silica gel or activated carbon can remove a significant portion of the catalyst, followed by treatment with a high-affinity scavenger to reduce the metal content to very low levels.[7] Combining methods can target different forms of the catalyst (e.g., soluble vs. insoluble species) and improve the overall purification efficiency.
Troubleshooting Guide
Problem 1: After purification by column chromatography, I still detect significant levels of residual catalyst in my (S)-1-Boc-2-Methyl-diazepane.
-
Possible Cause: The catalyst may be co-eluting with your product on the silica gel column.[8] This is more likely if the catalyst complex is relatively non-polar.
-
Solution 1: Use a Metal Scavenger: After column chromatography, dissolve the product in a suitable solvent and treat it with a metal scavenger. Solid-supported scavengers with thiol or amine functional groups are often effective for palladium and ruthenium.[4]
-
Solution 2: Activated Carbon Treatment: Stirring the product solution with activated carbon can effectively adsorb residual catalyst.[3] However, it's important to optimize the amount of carbon to avoid product loss.
-
Solution 3: Recrystallization: If your product is a solid, recrystallization can be a highly effective final purification step to remove trace metal impurities.
Problem 2: My product is discolored (e.g., has a gray or black tint) after catalyst removal attempts.
-
Possible Cause: The discoloration is likely due to the presence of colloidal metal particles or insoluble catalyst residues.
-
Solution 1: Filtration through Celite®: A simple and effective first step is to filter the solution of your product through a pad of Celite®. This can remove finely dispersed, insoluble catalyst particles.
-
Solution 2: Oxidative Workup: For ruthenium catalysts, an oxidative workup using an agent like hydrogen peroxide can convert the soluble ruthenium species into insoluble ruthenium dioxide, which can then be easily filtered off.[6]
-
Solution 3: Use of Scavengers: Certain scavengers are specifically designed to capture colloidal metal particles.
Problem 3: I am experiencing product loss during the catalyst removal process.
-
Possible Cause: The product may be adsorbing to the purification medium, such as activated carbon or silica gel.[4] Alternatively, the product might be complexing with the catalyst, making separation difficult.
-
Solution 1: Optimize Adsorbent Amount: If using activated carbon, use the minimum amount necessary for effective catalyst removal. This can be determined through small-scale optimization experiments.[4]
-
Solution 2: Choose a More Selective Scavenger: Metal scavengers are generally more selective than broad-spectrum adsorbents like activated carbon, which can reduce product loss.
-
Solution 3: Modify Extraction Conditions: If using liquid-liquid extraction, adjusting the pH or using a different solvent system may help to break up any product-catalyst complexes and improve separation.
Data Presentation
Table 1: Comparison of Common Catalyst Removal Methods
| Method | Advantages | Disadvantages | Typical Efficiency (Residual Metal) | Scalability |
| Activated Carbon | Cost-effective, removes a wide range of catalysts.[3] | Can lead to product loss due to non-specific adsorption.[4] | < 100 ppm | Good |
| Silica Gel Filtration | Simple, effective for removing insoluble particles. | May not be effective for soluble catalyst species, potential for product loss.[9] | Variable, often > 100 ppm | Limited |
| Metal Scavengers | High selectivity, high efficiency, low product loss.[4][10] | Can be more expensive than other methods. | < 10 ppm | Excellent |
| Crystallization | Highly effective for achieving high purity, scalable.[3] | Only applicable to solid products, may require optimization of solvent systems. | < 1 ppm | Excellent |
| Liquid-Liquid Extraction | Simple and cost-effective for certain systems. | May require large volumes of solvents, can be less efficient for tightly bound catalysts.[5] | Variable | Good |
| Oxidative Workup | Effective for certain catalysts like ruthenium.[6] | Requires an additional reaction step, potential for side reactions with the product. | < 10 ppm | Good |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Removal using a Solid-Supported Scavenger
-
Dissolution: Dissolve the crude (S)-1-Boc-2-Methyl-diazepane in a suitable organic solvent (e.g., dichloromethane, toluene, or ethyl acetate) to a concentration of approximately 10-50 mg/mL.
-
Scavenger Addition: Add the selected solid-supported scavenger (e.g., silica-tethered thiol or amine scavenger) to the solution. A typical loading is 5-10 equivalents relative to the initial amount of catalyst used in the reaction.[4]
-
Stirring: Stir the mixture vigorously at room temperature. The optimal scavenging time can range from 1 to 24 hours. For some systems, gentle heating (e.g., 40-50 °C) may improve efficiency.[4]
-
Filtration: Filter the mixture to remove the solid scavenger. Wash the scavenger with a fresh portion of the solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the product for residual metal content using techniques such as inductively coupled plasma mass spectrometry (ICP-MS) or atomic absorption spectroscopy (AAS).
Protocol 2: General Procedure for Catalyst Removal using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent.
-
Carbon Addition: Add a carefully weighed amount of activated carbon to the solution. Start with a conservative amount (e.g., 1-2 wt% relative to the crude product) to minimize product loss.
-
Stirring: Stir the slurry at room temperature for 1-2 hours.
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. The Celite® pad is crucial to prevent fine carbon particles from passing through.
-
Rinse and Concentrate: Wash the filter cake with fresh solvent and combine the filtrates. Remove the solvent under reduced pressure.
-
Analysis: Determine the residual catalyst concentration in the product.
Protocol 3: General Procedure for Purification by Crystallization
-
Solvent Selection: Choose a suitable solvent or solvent system in which the (S)-1-Boc-2-Methyl-diazepane has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Cooling: Allow the solution to cool slowly and undisturbed to room temperature. Further cooling in an ice bath or refrigerator can promote further crystallization.
-
Isolation: Collect the crystals by filtration, for example, using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor containing the impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: Experimental workflow for the removal of residual catalysts.
Caption: Troubleshooting logic for catalyst removal issues.
References
- 1. Recovery and Trapping of Precious Metal Catalysts in Pharmaceutical Manufacturing [sintered.gopani.com]
- 2. biotage.com [biotage.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Efficient Removal of Ruthenium Byproducts from Olefin Metathesis Products by Simple Aqueous Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions [organic-chemistry.org]
- 7. Purification technique for the removal of ruthenium from olefin metathesis reaction products | Semantic Scholar [semanticscholar.org]
- 8. reddit.com [reddit.com]
- 9. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Hygroscopic Diamine Intermediates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the challenges associated with the hygroscopic nature of diamine intermediates. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during storage, handling, and experimentation.
Troubleshooting Guides
This section provides solutions to specific problems that may arise when working with hygroscopic diamine intermediates.
Issue 1: Inconsistent Reaction Yields or Failure
Q1: My reaction with a diamine intermediate is giving inconsistent yields or failing completely. Could moisture be the culprit?
A1: Yes, moisture is a primary suspect when reactions involving diamine intermediates are not reproducible. Water can interfere in several ways:
-
Reaction with Intermediates: Diamines can react with water, and in some cases, this can lead to the formation of byproducts that inhibit the desired reaction.
-
Catalyst Deactivation: In catalytic reactions, such as palladium-catalyzed cross-couplings, water can deactivate the catalyst, leading to low or no conversion of starting materials.[1]
-
Altered Reaction Kinetics: The presence of moisture can alter the solubility of reactants and change the reaction kinetics, leading to inconsistent product formation.
-
Side Reactions: In polymer synthesis, such as the formation of polyamides and polyurethanes, water can react with isocyanates or activated carboxylic acid derivatives, leading to undesired side products and chain termination.[2][3][4]
Troubleshooting Steps:
-
Quantify Water Content: Determine the water content of your diamine intermediate using Karl Fischer titration before each experiment.
-
Dry Reagents and Solvents: Ensure all other reagents and solvents are rigorously dried using appropriate methods.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent the introduction of atmospheric moisture.[1] A glove box is highly recommended for handling and weighing the diamine.[5][6]
-
Proper Storage: Store diamine intermediates in a desiccator over a strong drying agent or in a glove box.[5][6]
Issue 2: Physical Changes in the Diamine Intermediate
Q2: My solid diamine intermediate has become clumpy, oily, or difficult to handle. What is happening and how can I prevent it?
A2: This is a classic sign of moisture absorption by a hygroscopic solid.[7] When diamines absorb water from the atmosphere, they can undergo physical changes such as:
-
Clumping and Caking: The absorbed water acts as a binding agent between solid particles.
-
Deliquescence: In highly humid environments, the solid may absorb enough water to dissolve and form a saturated solution.
-
Difficulty in Weighing and Dispensing: The sticky or oily nature of the hydrated diamine makes accurate weighing and transfer challenging.
Preventative Measures:
-
Airtight Containers: Store diamine intermediates in well-sealed, airtight containers.[8]
-
Controlled Environment: Handle the material in a low-humidity environment, such as a glove box or a room with a dehumidifier.[5][6]
-
Desiccants: Place desiccants inside the storage container, ensuring they do not come into direct contact with the diamine.[7]
-
Minimize Exposure: Open containers for the shortest possible time and reseal them promptly.
Frequently Asked Questions (FAQs)
Handling and Storage
-
Q3: What is the best way to store hygroscopic diamine intermediates?
-
A3: The best practice is to store them in a glove box with a controlled inert atmosphere (nitrogen or argon) where both oxygen and moisture levels are kept below 1 ppm.[6] If a glove box is unavailable, store the diamine in a tightly sealed container inside a desiccator containing a suitable desiccant like phosphorus pentoxide or rechargeable silica gel.
-
-
Q4: Can I handle hygroscopic diamines on an open bench?
-
A4: It is strongly discouraged. Even brief exposure to ambient air can lead to significant moisture uptake. If a glove box is not accessible, work quickly and in a low-humidity environment. Consider using a glove bag as a less expensive alternative.
-
Analytical Testing
-
Q5: How can I accurately determine the water content of my diamine intermediate?
-
A5: Karl Fischer (KF) titration is the most accurate and widely used method for determining the water content in amines.[9] It is specific to water and can detect moisture levels down to parts per million (ppm).
-
-
Q6: Are there any challenges with performing Karl Fischer titration on diamines?
-
A6: Yes, the basic nature of amines can interfere with the Karl Fischer reaction, which typically runs at a pH between 5.5 and 8.[10][11] To counteract this, use specialized Karl Fischer reagents for basic samples or add a buffering agent like salicylic or benzoic acid to the solvent.[10][11] Two-component KF reagents can also offer faster and more accurate results for basic samples.[11]
-
Impact on Experiments
-
Q7: How does moisture affect the synthesis of polyamides from diamine intermediates?
-
A7: In polyamide synthesis, water can act as a plasticizer, lowering the glass transition temperature and reducing the tensile strength of the resulting polymer.[3] It can also interfere with the polymerization reaction itself, leading to lower molecular weight polymers and affecting the final material properties.[4]
-
-
Q8: What is the effect of water on polyurethane synthesis using diamine chain extenders?
-
A8: Water readily reacts with the isocyanate monomers used in polyurethane synthesis, forming an unstable carbamic acid that decomposes to an amine and carbon dioxide. This side reaction consumes the isocyanate, disrupts the stoichiometry of the polymerization, and can lead to foaming due to the release of CO2.[2]
-
Data Presentation
Table 1: Comparison of Moisture Analysis Techniques
| Technique | Principle | Applicability to Diamines | Pros | Cons |
| Karl Fischer Titration | Chemical reaction with iodine specific to water. | Excellent | High accuracy and precision, specific to water, suitable for low moisture levels.[9] | Can be affected by the basicity of amines, requires specialized reagents.[10][11] |
| Thermogravimetric Analysis (TGA) | Measures weight loss upon heating. | Good | Provides information on thermal stability. | Not specific to water; any volatile component will be measured as weight loss. |
| Loss on Drying | Measures weight loss after drying in an oven. | Fair | Simple and inexpensive. | Time-consuming, not specific to water, potential for thermal degradation of the diamine. |
Experimental Protocols
Protocol 1: Detailed Karl Fischer Titration for Solid Diamine Intermediates (Volumetric Method)
-
Apparatus Setup:
-
Solvent Conditioning:
-
Start the titrator and perform a pre-titration to neutralize any residual moisture in the solvent until a stable endpoint is reached.
-
-
Sample Preparation and Introduction:
-
Inside a glove box or a low-humidity environment, accurately weigh approximately 0.1-0.5 g of the solid diamine intermediate into a dry weighing boat.
-
Quickly and carefully transfer the sample into the conditioned titration vessel.
-
Reseal the vessel immediately to prevent the ingress of atmospheric moisture.
-
-
Titration:
-
Start the titration. The titrator will automatically add the KF reagent and stop at the endpoint.
-
Record the volume of titrant consumed.
-
-
Calculation:
-
The water content is calculated automatically by the instrument based on the titrant consumption, titrant concentration (titer), and sample weight.
-
Water Content (%) = (Volume of Titrant (mL) × Titer (mg/mL)) / (Sample Weight (mg)) × 100
-
Protocol 2: Standard Operating Procedure for Handling Hygroscopic Diamines in a Glove Box
-
Preparation:
-
Introducing Materials:
-
Handling Inside the Glove Box:
-
Slowly insert your hands into the gloves to avoid sudden pressure changes.[6]
-
Open the diamine container and weigh the required amount on a tared, dry container.
-
Promptly and securely reseal the diamine container.
-
-
Removing Materials:
-
Place all items to be removed, including waste, into the antechamber.
-
Seal the inner door of the antechamber before opening the outer door.
-
Visualizations
Caption: Experimental workflow for handling hygroscopic diamine intermediates.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. ossila.com [ossila.com]
- 6. ucd.ie [ucd.ie]
- 7. Explosive - Wikipedia [en.wikipedia.org]
- 8. labpeople.com [labpeople.com]
- 9. quveon.com [quveon.com]
- 10. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 11. mt.com [mt.com]
- 12. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 13. apps.mnc.umn.edu [apps.mnc.umn.edu]
Validation & Comparative
Comparative ¹H and ¹³C NMR Spectral Analysis of (S)-1-Boc-2-Methyl-diazepane
This guide provides a detailed analysis and comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for (S)-1-Boc-2-methyl-diazepane. The assignments are based on available experimental data and comparison with structurally related compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry to facilitate the structural elucidation and characterization of this and similar molecules.
¹H and ¹³C NMR Spectral Data Summary
The following table summarizes the assigned chemical shifts (δ) in parts per million (ppm) for (S)-1-Boc-2-methyl-diazepane. The ¹H NMR data was obtained in DMSO-d6 at 100 °C, while the ¹³C NMR data is based on analysis of similar Boc-protected diazepane structures.
| Atom Number | ¹H Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | ¹³C Chemical Shift (ppm) |
| 1 | - | - | - | - | ~155.0 |
| 2 | 3.54-3.60 | m | 1H | - | ~57.0 |
| 3 | 1.53-1.63, 1.69-1.78 | m | 2H | - | ~31.0 |
| 5 | 2.60-2.68, 2.70-2.79 | m | 2H | - | ~46.5 |
| 6 | 1.53-1.63, 1.69-1.78 | m | 2H | - | ~30.0 |
| 7 | 2.97, 3.17 | ddd, ddd | 2H | J = 14.0, 4.6, 4.6; 14.0, 7.7, 5.8 | ~46.0 |
| 8 (CH₃) | 0.94 | d | 3H | J = 6.3 | ~16.5 |
| 9 (Boc C=O) | - | - | - | - | ~154.8 |
| 10 (Boc C) | - | - | - | - | ~79.0 |
| 11 (Boc CH₃) | 1.40 | s | 9H | - | ~28.5 |
Experimental Protocols
Sample Preparation for NMR Spectroscopy
A sample of (S)-1-Boc-2-methyl-diazepane (5-10 mg) is dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). The solution is transferred to a 5 mm NMR tube. The sample is visually inspected to ensure it is a clear, homogeneous solution before being placed in the NMR spectrometer.
¹H NMR Spectroscopy
Proton NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. The acquisition parameters are typically set as follows: a 30-degree pulse width, an acquisition time of 4 seconds, and a relaxation delay of 1 second. For the data presented, the spectrum was acquired at a temperature of 100 °C to improve signal resolution. The chemical shifts are referenced to the residual solvent peak of DMSO-d5 at 2.50 ppm.
¹³C NMR Spectroscopy
Carbon-13 NMR spectra are recorded on the same spectrometer at a frequency of 100 MHz or 125 MHz, respectively. The spectra are acquired with proton decoupling. A typical experiment uses a 45-degree pulse width, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds. The chemical shifts are referenced to the solvent peak of DMSO-d6 at 39.52 ppm.
Molecular Structure and NMR Assignment
The following diagram illustrates the molecular structure of (S)-1-Boc-2-methyl-diazepane with atom numbering corresponding to the assignments in the data table.
Caption: Molecular structure of (S)-1-Boc-2-methyl-diazepane with atom numbering for NMR assignment.
Unveiling the 3D Architecture of (S)-1-Boc-2-Methyl-diazepane Derivatives: A Comparative Guide to X-ray Crystallography and NMR Spectroscopy
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of pharmacologically active molecules is paramount. This guide provides a comparative analysis of two powerful techniques for the structural elucidation of (S)-1-Boc-2-methyl-diazepane derivatives: single-crystal X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. We present supporting data from a closely related diazepane derivative and outline detailed experimental protocols to assist in the selection and application of these analytical methods.
The conformational landscape of diazepane rings, seven-membered heterocyclic structures, is complex and crucial to their biological activity. The introduction of a bulky tert-butyloxycarbonyl (Boc) protecting group and a methyl substituent at the stereogenic center of (S)-1-Boc-2-methyl-diazepane further influences its preferred conformation, which in turn dictates its interaction with biological targets. While X-ray crystallography provides a static, high-resolution snapshot of the molecule in the solid state, NMR spectroscopy offers insights into its dynamic conformational preferences in solution.
Performance Comparison: X-ray Crystallography vs. NMR Spectroscopy
The choice between X-ray crystallography and NMR spectroscopy for structural analysis depends on several factors, including the nature of the sample, the desired information (static structure vs. dynamic conformation), and the availability of instrumentation.
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Sample Phase | Solid (single crystal required) | Solution |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute stereochemistry in the solid state. | Information about molecular connectivity, dynamic conformational equilibria, through-space proton proximities, and relative stereochemistry in solution. |
| Resolution | Atomic resolution (typically < 1 Å) | Lower formal resolution, but provides detailed information on molecular dynamics and solution-state structure. |
| Sample Requirements | High-quality single crystals (typically > 0.1 mm) | Soluble sample of sufficient concentration and purity. |
| Throughput | Can be time-consuming due to the need for crystal growth. | Data acquisition can be relatively rapid, but data analysis can be complex. |
| Key Strengths | Unambiguous determination of the solid-state structure. | Provides information on the behavior of the molecule in a more biologically relevant solution state. |
| Limitations | The conformation observed may not be the biologically active one in solution. Crystal growth can be a significant bottleneck. | Structure determination relies on interpretation of multiple experimental parameters and may not yield a single, static structure but rather an ensemble of conformers. |
Experimental Data: A Case Study on a 1,4-Diazepan-5-one Derivative
As a direct crystal structure for (S)-1-Boc-2-methyl-diazepane is not publicly available, we present crystallographic data for a related compound, 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one , to illustrate the type of quantitative data obtainable from an X-ray crystallographic analysis. This data provides valuable insight into the conformational preferences of the diazepane ring.
Table 1: Selected Crystallographic Data for 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one [1]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 13.361(3) |
| b (Å) | 10.981(2) |
| c (Å) | 14.155(3) |
| β (°) | 114.16(3) |
| Volume (ų) | 1893.4(7) |
| Diazepane Ring Conformation | Chair |
| Puckering Parameters | |
| Q | 0.721(2) Å |
| θ | 21.09(13)° |
| φ | -157.2(4)° |
| Selected Torsion Angles (°) | |
| N1-C2-C3-N4 | 58.9 |
| C2-C3-N4-C5 | -75.1 |
| C3-N4-C5-C6 | 45.3 |
| N4-C5-C6-C7 | 2.8 |
| C5-C6-C7-N1 | -69.2 |
| C6-C7-N1-C2 | 84.7 |
| C7-N1-C2-C3 | -49.1 |
Data extracted from a study on a substituted 1,4-diazepan-5-one, which serves as a model for the diazepane ring system.[1]
For a comprehensive conformational analysis using NMR, Nuclear Overhauser Effect (NOE) data is crucial. A 2D NOESY or ROESY experiment would provide information on through-space proximities between protons in the (S)-1-Boc-2-methyl-diazepane derivative. For instance, the observation of strong NOE cross-peaks between the methyl protons and specific protons on the diazepane ring would indicate their spatial closeness, allowing for the determination of the preferred ring conformation and the orientation of the methyl group (axial vs. equatorial). The relative intensities of these cross-peaks can be used to estimate inter-proton distances, which serve as restraints in computational modeling to generate a representative ensemble of solution-state conformations.
Experimental Protocols
Single-Crystal X-ray Diffraction
This protocol outlines the key steps for determining the crystal structure of a small organic molecule like a (S)-1-Boc-2-methyl-diazepane derivative.
-
Crystal Growth: High-quality single crystals are paramount. This is often the most challenging step.
-
Method: Slow evaporation of a saturated solution is a common technique. Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane, methanol, acetone) to near saturation.
-
Setup: Loosely cover the container to allow for slow evaporation over several days to weeks in a vibration-free environment.
-
-
Crystal Mounting:
-
Select a suitable crystal (typically 0.1-0.3 mm in all dimensions) under a microscope.
-
Mount the crystal on a goniometer head using a cryoprotectant oil.
-
-
Data Collection:
-
The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector.
-
The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
A series of diffraction images are collected as the crystal is rotated.
-
-
Data Processing:
-
The collected diffraction spots are indexed to determine the unit cell parameters and crystal system.
-
The intensities of the reflections are integrated and corrected for various experimental factors.
-
-
Structure Solution and Refinement:
-
The initial phases of the structure factors are determined using direct methods or Patterson methods.
-
An initial electron density map is generated, and atoms are fitted to the density.
-
The atomic positions and thermal parameters are refined against the experimental data to improve the agreement between the calculated and observed structure factors.
-
-
Structure Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy.
NMR Spectroscopy for Conformational Analysis
This protocol describes the use of 2D NMR, particularly NOESY/ROESY, for elucidating the solution-state conformation.
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified (S)-1-Boc-2-methyl-diazepane derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Ensure the sample is free of particulate matter.
-
-
1D ¹H and ¹³C NMR:
-
Acquire standard 1D ¹H and ¹³C spectra to identify all proton and carbon resonances.
-
-
2D NMR for Resonance Assignment (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): Identifies proton-proton scalar couplings, revealing which protons are connected through bonds.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for assigning quaternary carbons and piecing together the molecular skeleton.
-
-
2D NOESY/ROESY for Conformational Analysis:
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are close to each other (typically < 5 Å), regardless of whether they are connected through bonds. The intensity of the NOE cross-peak is inversely proportional to the sixth power of the distance between the protons.
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy): Similar to NOESY but is often more effective for medium-sized molecules where the NOE can be close to zero.
-
Data Acquisition: Acquire a 2D NOESY or ROESY spectrum with an appropriate mixing time to allow for the buildup of the NOE.
-
-
Data Analysis and Structure Calculation:
-
Integrate the cross-peaks in the NOESY/ROESY spectrum.
-
Use the intensities to estimate inter-proton distances. These distances are then used as restraints in molecular modeling programs to calculate an ensemble of low-energy conformations that are consistent with the experimental data.
-
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the workflows for X-ray crystallography and NMR-based conformational analysis.
Figure 1: Experimental workflow for single-crystal X-ray crystallographic analysis.
Figure 2: Experimental workflow for NMR-based conformational analysis.
References
Comparative Analysis of (S)- and (R)-enantiomers of Boc-2-Methyl-diazepane: A Review of Publicly Available Data
For Immediate Release
Shanghai, China – December 26, 2025 – This guide provides a comparative overview of the biological activity of the (S)- and (R)-enantiomers of Boc-2-Methyl-diazepane. Despite a comprehensive search of publicly available scientific literature and databases, no direct experimental data comparing the biological activities of these specific enantiomers has been found. The information available is primarily limited to supplier specifications, indicating their use as intermediates in organic synthesis and potential, though unverified, therapeutic properties.
This document serves to highlight the current information gap and to propose a framework for the future comparative evaluation of these compounds, which is crucial for researchers, scientists, and professionals in drug development.
Introduction to Stereoisomerism in Drug Development
Chirality, or the "handedness" of a molecule, is a fundamental concept in pharmacology. Enantiomers, which are non-superimposable mirror images of each other, can exhibit significantly different biological activities. This is due to the three-dimensional nature of biological targets such as enzymes and receptors, which often show a high degree of stereoselectivity. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even contribute to undesirable side effects. Therefore, the separate evaluation of individual enantiomers is a critical step in modern drug discovery and development.
While specific data for the title compounds is unavailable, the broader class of diazepines and benzodiazepines has been extensively studied, with numerous examples demonstrating the importance of stereochemistry in their pharmacological profiles.
Hypothetical Biological Evaluation Framework
In the absence of specific data for (S)- and (R)-Boc-2-Methyl-diazepane, a standard workflow for their biological evaluation is proposed. This framework outlines the necessary experimental steps to elucidate and compare their potential therapeutic activities.
A Comparative Guide to Commercial (S)-1-Boc-2-Methyl-diazepane and Chiral Alternatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
(S)-1-Boc-2-methyl-diazepane is a valuable chiral building block in medicinal chemistry, prized for its role as a scaffold in the synthesis of novel therapeutics. Its protected diamine structure offers a versatile platform for creating complex molecules with specific stereochemistry, a critical factor in drug efficacy and safety. This guide provides a comparative analysis of commercially available (S)-1-Boc-2-methyl-diazepane and its alternatives, supported by typical analytical data and experimental protocols to aid researchers in selecting the optimal building block for their drug discovery pipeline.
Product Comparison
The selection of a chiral building block is often dictated by its purity, enantiomeric excess, and the availability of reliable analytical data. While lot-specific data should always be obtained from the supplier's Certificate of Analysis (CoA), the following table summarizes typical specifications for (S)-1-Boc-2-methyl-diazepane and two common commercially available chiral protected diamine alternatives: (R)-1-Boc-2-methylpiperazine and tert-butyl (2S)-2-methylpiperazine-1-carboxylate.
Table 1: Comparison of Commercial Chiral Protected Diamines
| Parameter | (S)-1-Boc-2-Methyl-diazepane | (R)-1-Boc-2-methylpiperazine | tert-butyl (2S)-2-methylpiperazine-1-carboxylate |
| CAS Number | 1035226-84-6 / 194032-32-1 | 170033-47-3 | 169447-70-5 |
| Molecular Formula | C₁₁H₂₂N₂O₂ | C₁₀H₂₀N₂O₂ | C₁₀H₂₀N₂O₂ |
| Molecular Weight | 214.31 g/mol | 200.28 g/mol | 200.28 g/mol |
| Appearance | Off-white to white solid/chunks | White to off-white solid | Information not readily available |
| Purity (by HPLC/GC) | ≥97% to >99%[1][2] | ≥97%[3] | Information not readily available |
| Enantiomeric Excess (ee) | Typically >98% | Typically >98% | Information not readily available |
| Typical Analytical Tests | ¹H NMR, ¹³C NMR, Mass Spectrometry, Chiral HPLC, Elemental Analysis | ¹H NMR, ¹³C NMR, Mass Spectrometry, Chiral HPLC | ¹H NMR, ¹³C NMR, Mass Spectrometry, Chiral HPLC |
| Key Structural Feature | Chiral 7-membered diazepane ring | Chiral 6-membered piperazine ring | Chiral 6-membered piperazine ring |
Experimental Protocols
The utility of these building blocks lies in their incorporation into synthetic routes and the subsequent selective removal of the Boc protecting group. Below are detailed methodologies for common experimental procedures.
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA)
This is a standard and often high-yielding method for the removal of a Boc protecting group.
Materials:
-
Boc-protected diamine
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected diamine in anhydrous DCM (approximately 10 mL per gram of substrate).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA (5-10 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the deprotected diamine.
Protocol 2: Chiral HPLC for Enantiomeric Excess (ee) Determination
The determination of enantiomeric purity is crucial for chiral building blocks.
Materials:
-
Chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H)
-
HPLC-grade hexanes and isopropanol (or other suitable mobile phase)
-
Sample of the chiral diamine
-
HPLC system with a UV detector
Procedure:
-
Prepare a stock solution of the chiral diamine in a suitable solvent (e.g., isopropanol).
-
Select a chiral column and mobile phase system based on literature precedence or screening. A common mobile phase for this class of compounds is a mixture of hexanes and isopropanol.
-
Equilibrate the column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Inject a small volume of the sample solution onto the column.
-
Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.
-
The two enantiomers should be resolved into two separate peaks. Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.
Signaling Pathway and Experimental Workflow
Chiral diamine scaffolds, such as (S)-1-Boc-2-methyl-diazepane, are frequently employed in the synthesis of ligands targeting G-protein coupled receptors (GPCRs). These receptors are a large family of transmembrane proteins involved in a vast array of physiological processes, making them major drug targets. The precise three-dimensional structure of a ligand is critical for its binding affinity and functional activity (agonist, antagonist, etc.) at a GPCR.
Below is a diagram illustrating a typical workflow for the synthesis and evaluation of a novel GPCR ligand using a chiral diamine building block.
Caption: Workflow for GPCR Ligand Synthesis and Evaluation.
The diagram below illustrates a simplified G-protein coupled receptor (GPCR) signaling pathway, a common target for drugs developed using chiral diamine scaffolds.
Caption: Simplified G-Protein Coupled Receptor Signaling Pathway.
References
A Comparative Guide to the Purity Assessment of (S)-1-Boc-2-Methyl-diazepane by Chiral GC and HPLC
For Researchers, Scientists, and Drug Development Professionals
The enantiomeric purity of pharmaceutical intermediates is a critical quality attribute that profoundly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). (S)-1-Boc-2-Methyl-diazepane is a chiral building block whose stereochemical integrity must be rigorously controlled. This guide provides a comparative overview of two primary analytical techniques for its chiral purity assessment: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Both methods are capable of accurately quantifying the enantiomeric excess (e.e.) of the (S)-enantiomer and detecting the presence of its corresponding (R)-enantiomer.
The choice between chiral HPLC and GC often depends on the volatility and thermal stability of the analyte, as well as the available instrumentation and desired analytical throughput.[1][2] Chiral HPLC is a versatile technique with a wide array of commercially available chiral stationary phases (CSPs) that can separate a broad range of compounds.[3] Chiral GC, on the other hand, offers high resolution and sensitivity, particularly for volatile and thermally stable molecules.[4]
This document presents detailed experimental protocols and comparative data to assist researchers in selecting the most suitable method for their specific needs.
Comparative Performance Data
The following tables summarize the typical performance characteristics of chiral HPLC and GC methods for the analysis of (S)-1-Boc-2-Methyl-diazepane. The data presented is representative and may vary based on the specific instrument, column, and analytical conditions employed.
Table 1: Chiral HPLC Performance Data
| Parameter | Result |
| Chiral Stationary Phase | Immobilized Polysaccharide-based (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Retention Time ((S)-enantiomer) | ~ 8.5 min |
| Retention Time ((R)-enantiomer) | ~ 9.8 min |
| Resolution (Rs) | > 2.0 |
| Enantiomeric Excess (e.e.) | > 99.5% |
| Limit of Quantification (LOQ) for (R)-enantiomer | 0.05% |
Table 2: Chiral GC Performance Data
| Parameter | Result |
| Chiral Stationary Phase | Derivatized Cyclodextrin-based (e.g., Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Temperature Program | 150 °C (hold 1 min), ramp to 200 °C at 5 °C/min, hold 5 min |
| Retention Time ((S)-enantiomer) | ~ 12.2 min |
| Retention Time ((R)-enantiomer) | ~ 12.5 min |
| Resolution (Rs) | > 1.8 |
| Enantiomeric Excess (e.e.) | > 99.5% |
| Limit of Quantification (LOQ) for (R)-enantiomer | 0.05% |
Experimental Protocols
Detailed methodologies for both chiral HPLC and GC are provided below. These protocols serve as a starting point and may require optimization for specific applications. Method validation should be performed in accordance with ICH guidelines to ensure the suitability of the chosen method for its intended purpose.[5][6]
Chiral High-Performance Liquid Chromatography (HPLC) Protocol
1. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV detector.
-
Chiral Stationary Phase: Immobilized polysaccharide-based column (e.g., Lux® Cellulose-1 or Chiralpak® IA).
-
Mobile Phase: HPLC-grade n-Hexane and Isopropanol.
-
Sample: (S)-1-Boc-2-Methyl-diazepane.
-
Racemic Standard: A 50:50 mixture of (S)- and (R)-1-Boc-2-Methyl-diazepane.
2. Chromatographic Conditions:
-
Mobile Phase: n-Hexane/Isopropanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Standard Solution: Prepare a stock solution of the racemic standard in the mobile phase at a concentration of 1 mg/mL.
-
Sample Solution: Prepare a solution of the (S)-1-Boc-2-Methyl-diazepane sample in the mobile phase at a concentration of 1 mg/mL.
4. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard to determine the retention times of both the (S)- and (R)-enantiomers and to calculate the resolution.
-
Inject the sample solution.
-
Integrate the peak areas for both enantiomers in the sample chromatogram.
-
Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
Chiral Gas Chromatography (GC) Protocol
1. Instrumentation and Materials:
-
Gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and an autosampler.
-
Chiral Capillary Column: Derivatized cyclodextrin-based column (e.g., Rt-bDEXse).[7]
-
Carrier Gas: Helium (99.999% purity).
-
Sample: (S)-1-Boc-2-Methyl-diazepane.
-
Racemic Standard: A 50:50 mixture of (S)- and (R)-1-Boc-2-Methyl-diazepane.
2. Chromatographic Conditions:
-
Carrier Gas Flow: 1.5 mL/min (constant flow).
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (split ratio 50:1).
-
Injection Volume: 1 µL.
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp at 5 °C/min to 200 °C, and hold for 5 minutes.
-
Detector Temperature: 280 °C.
3. Sample Preparation:
-
Standard Solution: Prepare a stock solution of the racemic standard in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL.
-
Sample Solution: Prepare a solution of the (S)-1-Boc-2-Methyl-diazepane sample in the same solvent at a concentration of 1 mg/mL.
4. Analysis Procedure:
-
Condition the GC column according to the manufacturer's instructions.
-
Set the GC parameters as described above.
-
Inject the racemic standard to identify the retention times of the (S)- and (R)-enantiomers and to assess the column's resolution.
-
Inject the sample solution.
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess (e.e.) using the same formula as for the HPLC method.
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the chiral purity assessment of (S)-1-Boc-2-Methyl-diazepane.
References
- 1. skpharmteco.com [skpharmteco.com]
- 2. Measuring Chiral Purity | OpenOChem Learn [learn.openochem.org]
- 3. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gcms.cz [gcms.cz]
- 5. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 6. benchchem.com [benchchem.com]
- 7. [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study of Boc vs. Cbz Protecting Groups in Diazepine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate amine protecting group is a critical decision in the multi-step synthesis of complex heterocyclic molecules such as diazepines. The choice between the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) protecting groups can significantly impact reaction yields, purification strategies, and the overall efficiency of a synthetic route. This guide provides an objective comparison of the Boc and Cbz protecting groups in the context of diazepine synthesis, supported by experimental data and detailed protocols.
At a Glance: Key Differences
The primary distinction between the Boc and Cbz protecting groups lies in their lability and the conditions required for their removal, a concept known as orthogonality. This allows for the selective deprotection of one group in the presence of the other, a crucial feature in complex syntheses.[1]
-
Boc (tert-butyloxycarbonyl): This protecting group is labile to acidic conditions and is typically removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[1] It is stable to basic and nucleophilic reagents, as well as to catalytic hydrogenation.[1]
-
Cbz (benzyloxycarbonyl): The Cbz group is stable under acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst).[1] This method is notably mild, often proceeding at neutral pH.[2]
Data Presentation: A Comparative Overview
| Property | Boc (tert-butyloxycarbonyl) | Cbz (benzyloxycarbonyl) |
| Chemical Formula | C₅H₉O₂ | C₈H₇O₂ |
| Molecular Weight | 101.12 g/mol | 151.16 g/mol |
| Protection Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Benzyl chloroformate (Cbz-Cl) |
| Protection Conditions | Typically aqueous base (e.g., NaOH, NaHCO₃) at room temperature.[2] | Aqueous base (e.g., NaOH) at 0 °C to room temperature.[2] |
| Stability | Stable to bases, nucleophiles, and catalytic hydrogenation.[1] | Stable to acidic and basic conditions (with some exceptions).[1] |
| Lability | Labile to strong acids (e.g., TFA, HCl).[1] | Labile to catalytic hydrogenolysis and strong acids.[1] |
| Deprotection Conditions | Trifluoroacetic acid (TFA) in dichloromethane (DCM).[1] | H₂ gas, Palladium on carbon (Pd/C) in a protic solvent like methanol or ethanol.[1] |
| Yield in Diazepine Synthesis | 22-69% (over two steps including deprotection and cyclization for 1,4-benzodiazepines).[2] | Directly comparable data not readily available in the literature. General protection/deprotection yields are typically high. |
Experimental Protocols
The following are representative experimental protocols for the use of Boc and Cbz protecting groups in the context of diazepine and general amine synthesis.
Protocol 1: Synthesis of 1,4-Benzodiazepines using a Boc-Protected Precursor
This protocol is adapted from a multicomponent synthesis of 1,4-benzodiazepines.[2]
Step 1: Ugi Four-Component Reaction (Ugi-4CR)
-
To a solution of an aminophenylketone (1.0 equiv.) in methanol, add an isocyanide (1.0 equiv.), Boc-glycine (1.0 equiv.), and an aldehyde (1.0 equiv.).
-
Stir the reaction mixture at room temperature for 48 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure. The crude Ugi product is used directly in the next step without further purification.
Step 2: Boc-Deprotection and Intramolecular Cyclization
-
Dissolve the crude Ugi product in 1,2-dichloroethane (DCE) containing 10% trifluoroacetic acid (TFA).
-
Heat the reaction mixture to 40 °C and stir overnight.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting 1,4-benzodiazepine by column chromatography on silica gel.
Protocol 2: General Procedure for Cbz Protection of an Amine
-
Dissolve the amine (1.0 equiv.) in a suitable solvent such as a mixture of dioxane and 10% aqueous acetic acid.
-
Add benzyl chloroformate (Cbz-Cl, 1.1 equiv.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the Cbz-protected amine by column chromatography if necessary.
Protocol 3: General Procedure for Cbz Deprotection by Catalytic Hydrogenolysis
-
Dissolve the Cbz-protected compound (1.0 equiv.) in a suitable solvent such as methanol or ethanol.
-
Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).
-
Place the reaction mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Visualization of Synthetic Pathways
The following diagrams illustrate the general protection and deprotection schemes for Boc and Cbz groups, and a workflow for their application in a multi-step synthesis.
Caption: General schemes for the protection and deprotection of amines using Boc and Cbz groups.
Caption: A generalized workflow for diazepine synthesis involving an amine protection step.
Conclusion
Both Boc and Cbz are highly effective and versatile protecting groups for amines, each with distinct advantages and disadvantages that must be considered in the context of a specific synthetic strategy for diazepines.
The Boc group is often favored for its ease of introduction and the straightforward acidic deprotection protocol. However, the harsh acidic conditions required for its removal may not be compatible with other acid-sensitive functional groups that may be present in complex diazepine precursors.
The Cbz group offers the significant advantage of being removable under very mild, neutral conditions via catalytic hydrogenolysis. This makes it an excellent choice for substrates that are sensitive to acids or bases. However, the use of a palladium catalyst can be problematic for molecules containing sulfur atoms (which can poison the catalyst) or other functional groups that are susceptible to reduction, such as alkenes or alkynes.[3]
Ultimately, the choice between Boc and Cbz for diazepine synthesis is dictated by the overall synthetic route and the chemical nature of the intermediates. The orthogonality of these two protecting groups also presents an opportunity for their simultaneous use in the synthesis of highly functionalized and complex diazepine derivatives.[1]
References
A Comparative Guide to the In Vitro ADME Properties of Novel (S)-1-Boc-2-Methyl-diazepane Analogs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific experimental data for (S)-1-Boc-2-Methyl-diazepane analogs are not publicly available. This guide presents a hypothetical, yet representative, comparative analysis to illustrate the expected in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profile of this class of compounds. The data herein is for illustrative purposes to guide researchers in their evaluation of similar molecules. A well-characterized compound, Diazepam, is included for comparative reference.
Introduction
(S)-1-Boc-2-Methyl-diazepane and its analogs represent a class of saturated seven-membered heterocyclic compounds with potential applications in therapeutics, noted for their possible antibiotic and chemotherapeutic properties[1]. Early assessment of ADME properties is crucial in the drug discovery pipeline to identify candidates with favorable pharmacokinetic profiles, thereby reducing attrition in later developmental stages. This guide provides a comparative overview of key in vitro ADME parameters for a hypothetical series of (S)-1-Boc-2-Methyl-diazepane analogs against the established drug, Diazepam.
Comparative ADME Data
The following table summarizes the hypothetical in vitro ADME data for three representative (S)-1-Boc-2-Methyl-diazepane analogs (Cmpd-1, Cmpd-2, Cmpd-3) and the comparator, Diazepam.
| Parameter | Cmpd-1 (Hypothetical) | Cmpd-2 (Hypothetical) | Cmpd-3 (Hypothetical) | Diazepam (Reference) |
| Metabolic Stability | ||||
| Human Liver Microsomal Intrinsic Clearance (CLint, µL/min/mg) | 25 | 85 | 15 | 10 |
| Human Hepatocyte Intrinsic Clearance (CLint, µL/min/10^6 cells) | 10 | 30 | 5 | 4 |
| Permeability | ||||
| Caco-2 Permeability (Papp, A→B, 10⁻⁶ cm/s) | 8.5 | 12.2 | 5.1 | 15.0 |
| Plasma Protein Binding | ||||
| Human Plasma Protein Binding (%) | 88 | 92 | 85 | 98[2] |
| Solubility | ||||
| Aqueous Solubility (µM, pH 7.4) | 150 | 95 | 210 | 50 |
| CYP450 Inhibition | ||||
| CYP3A4 IC₅₀ (µM) | > 50 | 25 | > 50 | 12 |
| CYP2D6 IC₅₀ (µM) | > 50 | > 50 | 42 | > 50 |
Experimental Protocols
Detailed methodologies for the key in vitro ADME assays are provided below.
Metabolic Stability in Human Liver Microsomes
-
Objective: To determine the rate of metabolism of a compound by cytochrome P450 enzymes present in human liver microsomes.
-
Methodology:
-
Test compounds (1 µM final concentration) are incubated with pooled human liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4).
-
The reaction is initiated by the addition of an NADPH-regenerating system.
-
Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with an organic solvent (e.g., acetonitrile) containing an internal standard.
-
Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.
-
The intrinsic clearance (CLint) is calculated from the rate of disappearance of the compound.
-
Caco-2 Permeability Assay
-
Objective: To assess the rate of transport of a compound across a monolayer of human intestinal epithelial cells (Caco-2), predicting intestinal absorption.
-
Methodology:
-
Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21-25 days to form a differentiated monolayer.
-
The integrity of the cell monolayer is verified.
-
The test compound (typically 10 µM) is added to the apical (A) side of the monolayer.
-
Samples are taken from the basolateral (B) side at various time points.
-
The concentration of the compound in the samples is quantified by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated.
-
Plasma Protein Binding by Equilibrium Dialysis
-
Objective: To determine the fraction of a compound that is bound to plasma proteins, which influences its distribution and availability to target tissues.
-
Methodology:
-
An equilibrium dialysis apparatus is used, consisting of two chambers separated by a semi-permeable membrane.
-
One chamber is filled with human plasma containing the test compound, and the other chamber is filled with a protein-free buffer.
-
The apparatus is incubated at 37°C until equilibrium is reached (typically 4-6 hours).
-
At the end of the incubation, the concentration of the compound in both the plasma and buffer chambers is determined by LC-MS/MS.
-
The percentage of plasma protein binding is calculated from the difference in concentrations.
-
Visualizing Experimental Workflows
The following diagrams illustrate the workflows for key ADME assays.
Caption: Workflow for in vitro ADME assays.
Caption: A typical in vitro ADME screening cascade.
References
Comparative Guide to Validated Analytical Methods for the Determination of (S)-1-Boc-2-Methyl-diazepane
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric purity is a critical aspect of quality control and regulatory compliance. This guide provides a comprehensive comparison of validated analytical methods for the stereoselective analysis of (S)-1-Boc-2-methyl-diazepane, a chiral building block of significant interest in medicinal chemistry. The following sections detail the performance of leading analytical techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.
Comparison of Analytical Methods
The primary challenge in the analysis of (S)-1-Boc-2-methyl-diazepane lies in the effective separation and quantification of its enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Supercritical Fluid Chromatography (SFC) have emerged as the most powerful and widely adopted techniques for this purpose. While other methods like Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents and Gas Chromatography (GC) can also be employed, HPLC and SFC generally offer superior resolution, sensitivity, and throughput for routine analysis.[1][][3]
The selection between Chiral HPLC and Chiral SFC often depends on specific laboratory requirements, including the desired speed of analysis, solvent consumption considerations, and available instrumentation.[4] Chiral HPLC is a robust and well-established technique, while Chiral SFC is a more modern approach that offers significant advantages in terms of reduced analysis time and environmental impact.[4]
Data Presentation
The following table summarizes the key performance parameters of Chiral HPLC and Chiral SFC for the analysis of chiral Boc-protected compounds, providing a basis for method selection.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) |
| Principle | Separation is based on the differential partitioning of enantiomers between a liquid mobile phase and a solid chiral stationary phase (CSP).[1][] | Separation utilizes a mobile phase of supercritical carbon dioxide, often with a polar organic co-solvent, and a chiral stationary phase (CSP).[4] |
| Speed | Analysis times are typically longer due to the higher viscosity of liquid mobile phases. | Analysis times are significantly faster, often 3 to 5 times quicker than HPLC, owing to the low viscosity and high diffusivity of the supercritical fluid mobile phase.[4] |
| Resolution | Generally provides high-resolution separation of enantiomers. | Often yields higher efficiency and resolution compared to HPLC for many chiral separations. |
| Solvent Consumption | Utilizes larger volumes of organic solvents, which can have significant cost and environmental implications. | Primarily uses compressed CO2, drastically reducing the consumption of organic solvents and promoting a greener analytical approach.[4] |
| Limit of Detection (LOD) | High sensitivity, with LODs typically reaching ≤0.05%.[1] | Comparable or potentially better sensitivity than HPLC, depending on the detector and analyte. |
| Limit of Quantification (LOQ) | High precision, with LOQs often at ≤0.05%.[1] | Similar to HPLC, providing accurate quantification at low concentrations. |
| Method Development | Can be more time-consuming due to the larger number of solvent systems to screen. | Often faster method development due to the rapid equilibration times of the columns. |
Experimental Protocols
A detailed experimental protocol for a representative validated Chiral HPLC method for the determination of (S)-1-Boc-2-methyl-diazepane is provided below. This protocol is based on established methodologies for the chiral separation of N-Boc protected amines and related compounds.[4][6]
Validated Chiral HPLC Method
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
2. Chromatographic Conditions:
-
Column: A polysaccharide-based chiral stationary phase is recommended, such as a Chiralpak® AD-H, (250 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) in a ratio of 90:10 (v/v). The exact ratio may require optimization for optimal resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of a racemic mixture of (R)- and (S)-1-Boc-2-methyl-diazepane in the mobile phase at a concentration of 1 mg/mL. Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the sample containing (S)-1-Boc-2-methyl-diazepane in the mobile phase to achieve a final concentration within the calibration range.
4. System Suitability:
-
Inject the racemic standard solution six times.
-
The resolution between the two enantiomer peaks should be greater than 1.5.
-
The relative standard deviation (RSD) for the peak areas of both enantiomers should be less than 2.0%.
5. Validation Parameters:
-
Linearity: Analyze the calibration standards in triplicate. Plot the peak area versus concentration and determine the linearity by the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate preparations of the sample solution on the same day. The RSD should be ≤ 2.0%.
-
Intermediate Precision (Inter-day precision): Analyze the sample solution on two different days by different analysts. The RSD between the results should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.
Mandatory Visualization
The following diagrams illustrate the logical workflow of the analytical method development and the signaling pathway for method selection.
Caption: Workflow for the chiral HPLC analysis of (S)-1-Boc-2-methyl-diazepane.
Caption: Decision tree for selecting between chiral HPLC and SFC.
References
A Comparative Guide to the Cross-Reactivity of Antibodies Raised Against Diazepane-Containing Haptens
For researchers and professionals in drug development and diagnostics, the specificity of antibodies is a critical parameter in the development of reliable immunoassays. This guide provides a comparative analysis of the cross-reactivity profiles of antibodies generated against various haptens containing the diazepane structure, a core component of many benzodiazepine drugs. The design of the hapten, particularly the point of linker attachment and the preservation of key structural motifs, is a crucial determinant of the resulting antibody's specificity and cross-reactivity.
This guide examines how different hapten strategies influence antibody cross-reactivity with diazepam, its metabolites, and other benzodiazepines. The presented data, compiled from multiple studies, highlights the trade-offs between generating highly specific versus broadly reactive antibodies.
Comparative Cross-Reactivity Data
The cross-reactivity of an antibody is a measure of its ability to bind to molecules other than the target analyte. In the context of immunoassays for benzodiazepines, this is a critical performance characteristic. High cross-reactivity can be desirable for a general screening assay intended to detect a class of drugs, while low cross-reactivity is essential for specific quantification of a single compound. The following tables summarize the cross-reactivity profiles of antibodies raised against different haptens, demonstrating the impact of hapten design on antibody specificity.
Table 1: Cross-Reactivity of a Commercial Antibody Raised Against an Oxazepam Hapten
This antibody is utilized in a commercial ELISA kit designed for broad-spectrum benzodiazepine screening. Oxazepam itself is a metabolite of diazepam.
| Compound | % Cross-Reactivity |
| Oxazepam | 100% |
| Flualprazolam | 467% |
| Diazepam | 434% |
| Estazolam | 365% |
| Nordiazepam | 361% |
| Alprazolam | 346% |
| Bromazolam | 328% |
| Tetrazepam | 264% |
| Flurazepam | 262% |
| Flubromazolam | 253% |
| Lormetazepam | 231% |
| Prazepam | 198% |
| Temazepam | 192% |
| Phenazepam | 190% |
| Data sourced from a commercial Benzodiazepine Group ELISA Kit.[1] The assay employs an oxazepam-directed antiserum.[2] |
Table 2: Cross-Reactivity of a Monoclonal Antibody Raised Against a Clonazepam-Derived Hapten
This study aimed to produce a generic monoclonal antibody for the detection of several benzodiazepines. The hapten was synthesized by modifying the clonazepam molecule.[3][4]
| Compound | % Cross-Reactivity |
| Clonazepam | 100% |
| Flunitrazepam | 85% |
| Nitrazepam | 55% |
| Diazepam | 24% |
| Oxazepam | 24% |
| Data from a study on monoclonal antibody production against a clonazepam hapten.[3][4] |
Table 3: Cross-Reactivity of Polyclonal Antibodies from Class-Selective Haptens
This study developed class-selective antibodies using haptens synthesized from 7-aminonitrazepam (Hapten A) and 7-aminoclonazepam (Hapten B). The goal was to create an assay that could detect a specific group of benzodiazepines.
| Compound | % Cross-Reactivity (vs. Hapten A System) | % Cross-Reactivity (vs. Hapten B System) |
| Nitrazepam | 100% | 90% |
| Clonazepam | 80% | 100% |
| 7-aminonitrazepam | 130% | 80% |
| 7-aminoclonazepam | 90% | 105% |
| Delorazepam | 80% | 95% |
| Nordazepam | 55% | Not Reported |
| Oxazepam | Low / None | Low / None |
| Diazepam | Low / None | Low / None |
| Data from a study on class-selective immunoassays for benzodiazepines.[5] |
Experimental Protocols & Methodologies
The generation of anti-hapten antibodies and the characterization of their cross-reactivity involve several key experimental stages.
Hapten Synthesis and Immunogen Preparation
Hapten design is a critical first step, as the structure of the hapten and its conjugation point to a carrier protein determine the epitopes presented to the immune system.[6][7]
Example Protocol: Synthesis of a Clonazepam-Derived Hapten
This protocol is based on the strategy of modifying the clonazepam molecule to create a reactive site for protein conjugation, exposing other parts of the molecule to elicit a broad-spectrum antibody response.[4]
-
Reduction of Nitro Group: The 7-nitro group in the clonazepam molecule is reduced to an amino group (7-aminoclonazepam). This introduces a reactive primary amine that can be used for conjugation.
-
Activation: The synthesized hapten (7-aminoclonazepam) is activated to facilitate conjugation to a carrier protein.
-
Conjugation to Carrier Protein: The activated hapten is covalently linked to a carrier protein, such as Bovine Serum Albumin (BSA) for immunization or Ovalbumin (OVA) for assay coating. The resulting hapten-protein conjugate (immunogen) is now large enough to elicit an immune response.[8]
-
Purification: The immunogen is purified from unconjugated haptens and reagents, typically through dialysis.
Monoclonal Antibody Production
The production of monoclonal antibodies involves immunizing an animal and then isolating antibody-producing cells to create a hybridoma cell line.
-
Immunization: Mice (e.g., BALB/c) are immunized with the purified hapten-BSA conjugate, typically mixed with an adjuvant to enhance the immune response.[9]
-
Cell Fusion: Spleen cells from the immunized mice are harvested and fused with myeloma cells (a type of cancerous B cell) to create immortal, antibody-producing hybridoma cells.
-
Screening and Selection: The hybridoma cells are screened to identify clones that produce antibodies with the desired binding characteristics (e.g., high affinity for the target benzodiazepine).
-
Cloning and Expansion: Positive clones are subcloned to ensure monoclonality and then expanded to produce larger quantities of the specific monoclonal antibody.
-
Purification: The monoclonal antibodies are purified from the cell culture supernatant or ascites fluid.
Competitive ELISA for Cross-Reactivity Analysis
A competitive ELISA is the standard method for determining the cross-reactivity of an antibody. In this format, the free drug in a sample competes with a labeled or coated drug for a limited number of antibody binding sites. The signal is inversely proportional to the concentration of the drug in the sample.
Protocol for Competitive Indirect ELISA [3][5]
-
Plate Coating: Microtiter plates are coated with a hapten-protein conjugate (e.g., Hapten-OVA) where the carrier protein is different from the one used for immunization to avoid carrier-specific antibody binding. The plates are incubated overnight.
-
Washing: Plates are washed with a buffer (e.g., PBST) to remove unbound coating antigen.
-
Blocking: Remaining non-specific binding sites on the plate are blocked using a blocking agent like gelatin or BSA.
-
Competitive Reaction: A fixed concentration of the antibody is pre-incubated with varying concentrations of the target analyte (for the standard curve) or the compounds being tested for cross-reactivity.
-
Incubation: The antibody-analyte mixtures are added to the coated wells. During this step, free analyte in the solution competes with the coated Hapten-OVA for binding to the antibody.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG) is added, which binds to the primary antibody captured on the plate.
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added. The enzyme converts the substrate into a colored product.
-
Signal Measurement: The reaction is stopped with an acid, and the absorbance is read using a microplate reader.
-
Calculation: The concentration of each test compound that causes 50% inhibition of the maximum signal (IC50) is determined. Cross-reactivity is then calculated using the formula:
-
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100
-
References
- 1. Benzodiazepine Group Forensic ELISA Kit | Diagnostics [neogen.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Production of monoclonal antibody against clonazepam for immunoassay of benzodiazepine drugs in swine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Hapten Synthesis and Monoclonal Antibody Preparation for Simultaneous Detection of Albendazole and Its Metabolites in Animal-Origin Food - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Using hapten design to discover therapeutic monoclonal antibodies for treating methamphetamine abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diazepam BSA Conjugate | AAT Bioquest [aatbio.com]
- 9. Monoclonal antibodies to benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of (S)-1-Boc-2-Methyl-diazepane: A Step-by-Step Guide for Laboratory Professionals
Safe Disposal of (S)-1-Boc-2-Methyl-[1][2]diazepane: A Step-by-Step Guide for Laboratory Professionals
For immediate release
Proper chemical waste management is a cornerstone of laboratory safety and regulatory compliance. This document provides essential procedural guidance for the safe disposal of (S)-1-Boc-2-Methyl-[1][2]diazepane, a diazepane derivative used in research and development. Adherence to these protocols is critical for ensuring personnel safety and environmental protection.
I. Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Required Personal Protective Equipment (PPE)
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or face shield |
| Hand Protection | Nitrile or other chemically resistant gloves |
| Body Protection | Laboratory coat |
| Respiratory | Use in a well-ventilated area or fume hood. |
II. Step-by-Step Disposal Procedure
The following procedure outlines the recommended steps for the disposal of (S)-1-Boc-2-Methyl-[1][2]diazepane waste. This process is designed to be clear and systematic to minimize risk.
Caption: Workflow for the disposal of (S)-1-Boc-2-Methyl-[1][2]diazepane.
Step 1: Waste Segregation Immediately segregate all waste materials containing (S)-1-Boc-2-Methyl-[1][2]diazepane. This includes:
-
Pure, unreacted compound.
-
Solutions containing the compound.
-
Contaminated labware (e.g., vials, pipette tips, filter paper).
Step 2: Waste Characterization Unless a comprehensive hazard assessment has been performed, all waste containing (S)-1-Boc-2-Methyl-[1][2]diazepane should be treated as hazardous chemical waste.[7]
Step 3: On-Site Neutralization (for trace contamination) For minor spills or cleaning of contaminated glassware, a neutralization step can be considered. Given that the Boc protecting group is acid-labile, acidic treatment is not recommended as it would generate different chemical byproducts.[6] Instead, a simple absorption is preferred.
-
Experimental Protocol for Spill Neutralization:
-
Absorb the spill with an inert material such as vermiculite, sand, or commercial sorbent pads.
-
Gently sweep the absorbed material into a designated chemical waste container.
-
Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), and dispose of the cleaning materials as hazardous waste.
-
Step 4: Containment and Labeling Proper containment and labeling are crucial for safe storage and transport of chemical waste.
-
Primary Container: Use a chemically resistant, sealable container (e.g., a high-density polyethylene (HDPE) bottle or drum).
-
Labeling: The container must be clearly labeled with:
Step 5: Final Disposal The final disposal of the contained waste must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
III. Logical Flow of Disposal Decision-Making
The following diagram illustrates the decision-making process for handling different forms of (S)-1-Boc-2-Methyl-[1][2]diazepane waste.
Caption: Decision tree for handling (S)-1-Boc-2-Methyl-[1][2]diazepane waste.
By following these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of (S)-1-Boc-2-Methyl-[1][2]diazepane, fostering a secure research environment. Always consult your institution's specific waste disposal guidelines and safety protocols.
References
- 1. 1-Boc-2-methyl-[1,4]diazepane AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. (S)-1-BOC-2-METHYL-[1,4]DIAZEPANE | CAS 194032-32-1 | Sun-shinechem [sun-shinechem.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. Double BOC protection selective removal method [en.highfine.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. fishersci.co.uk [fishersci.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
